4-propylbenzenesulfonic Acid
Description
General Academic Context and Significance of Alkylbenzenesulfonic Acids in Chemical Science
Alkylbenzenesulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid functional group attached to a benzene (B151609) ring, which is itself substituted with an alkyl chain. wikipedia.org These compounds are classified as anionic surfactants due to the combination of a hydrophobic alkylbenzene tail-group and a hydrophilic sulfonate head-group. wikipedia.org This amphiphilic nature makes them highly effective at reducing the surface tension of liquids, a property that is fundamental to their widespread use in household and industrial cleaning agents. scholarsresearchlibrary.compciplindia.com
The significance of alkylbenzenesulfonic acids extends beyond their role as detergents. They are strong organic acids, a property leveraged in organic synthesis where they serve as catalysts. atamanchemicals.com For instance, p-toluenesulfonic acid, a close structural relative of 4-propylbenzenesulfonic acid, is a common "organic-soluble" acid catalyst used in a variety of chemical reactions. atamanchemicals.com The versatility of these acids also allows them to be used as intermediates in the manufacturing of dyes, emulsifiers for agricultural herbicides, and additives in polymerization processes. pciplindia.comedu.krd Their ability to be neutralized to form salts, which can be dried to a stable powder, further enhances their utility in various formulations. scholarsresearchlibrary.com
Historical Trajectories of Scholarly Investigation on Alkylbenzenesulfonic Acids
The investigation into alkylbenzenesulfonic acids began in the early 20th century, driven by the need for synthetic cleaning agents to replace traditional soaps derived from fats and oils. thinkingthroughsoil.studio The first generation, known as branched alkylbenzene sulfonates (BAS), was introduced in the 1930s and saw widespread adoption after World War II. wikipedia.org These were produced by the Friedel-Crafts alkylation of benzene with propylene (B89431) tetramer, resulting in a product with a highly branched alkyl chain. wikipedia.org While BAS offered superior cleaning performance and tolerance to hard water compared to soap, its branched structure rendered it resistant to biodegradation, leading to significant environmental problems such as persistent foam in waterways. wikipedia.org
These environmental concerns spurred research in the mid-20th century to develop a more biodegradable alternative. This led to the introduction of linear alkylbenzene sulfonates (LAS) in 1964. heraproject.com LAS is produced by the sulfonation of linear alkylbenzenes (LAB), which are synthesized by alkylating benzene with long-chain monoalkenes. wikipedia.orgscribd.com The linear alkyl chain of LAS is more readily broken down by microorganisms, resolving the persistence issues associated with BAS. wikipedia.org Consequently, LAS rapidly replaced BAS in most household detergents across Europe, Japan, and the United States in the late 1960s. edu.krd The production technology has also evolved, with early methods using aluminum chloride (AlCl3) or hydrogen fluoride (B91410) (HF) as catalysts for alkylation being supplemented by newer, more efficient technologies. heraproject.com Similarly, sulfonation processes have improved, moving from oleum (B3057394) (fuming sulfuric acid) in batch reactors to the use of sulfur trioxide in modern falling film reactors. scholarsresearchlibrary.com
Current Research Gaps and Motivations for Advanced Investigation of this compound
While long-chain alkylbenzenesulfonic acids are well-established as surfactants, the specific properties and applications of shorter-chain variants like this compound are a subject of ongoing research. A primary motivation is to understand how the nature of the alkyl group influences the compound's chemical behavior, creating opportunities for specialized applications beyond detergency.
Current research gaps include a detailed understanding of the catalytic activity of this compound. Comparative studies have shown it can outperform p-toluenesulfonic acid in certain reactions, such as Friedel-Crafts alkylations, where its bulkier propyl group may help mitigate catalyst deactivation. smolecule.com Further investigation is needed to explore its efficacy in a broader range of acid-catalyzed reactions and to fully elucidate the mechanisms behind its enhanced performance.
Another area of interest is its application in materials science. This compound has been used as a precursor for sulfonated monomers in the synthesis of polymer membranes for fuel cells. smolecule.com The propyl group appears to enhance the formation of hydrophobic domains, which is beneficial for water management in these systems. smolecule.com More research is required to optimize these properties and explore its use in creating other advanced materials, such as water-soluble conducting polymers. For example, research into polyaniline doped with various sulfonic acids has shown that the dopant's structure is critical to the final polymer's properties, such as solubility and conductivity. tandfonline.comnih.govchemmethod.com
Finally, preliminary studies suggest that this compound may have the potential to interact with biological systems, such as modulating enzyme activity. smolecule.com The detailed mechanisms of these interactions are largely unknown and represent a significant gap in the current body of knowledge, warranting further biochemical investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂O₃S |
| Molecular Weight | 200.25 g/mol |
| pKa | ~ -2 |
| Thermal Stability | Up to 250°C |
Source: Data compiled from multiple chemical information sources. smolecule.com
Structure
3D Structure
Properties
CAS No. |
15592-74-2 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-propylbenzenesulfonic acid |
InChI |
InChI=1S/C9H12O3S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
DUPJEKYVVIGXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 4 Propylbenzenesulfonic Acid
Direct Sulfonation Strategies: Reaction Optimization and Mechanistic Elucidation
Direct sulfonation involves the direct substitution of a hydrogen atom on the propylbenzene (B89791) ring with a sulfonic acid group (-SO₃H). This is typically an electrophilic aromatic substitution reaction.
Electrophilic Aromatic Sulfonation Protocols for Alkylbenzenes
The most common method for the sulfonation of alkylbenzenes like propylbenzene is through an electrophilic aromatic substitution (EAS) reaction. byjus.com This process generally involves heating the alkylbenzene with a sulfonating agent. libretexts.org
The primary sulfonating agents used are concentrated sulfuric acid (H₂SO₄) or, more effectively, fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). libretexts.orglibretexts.org The reactive electrophile in these reactions is believed to be either neutral SO₃ or the protonated form, HSO₃⁺, depending on the specific reaction conditions. uomustansiriyah.edu.iq The mechanism involves the attack of the electron-rich aromatic ring of propylbenzene on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, 4-propylbenzenesulfonic acid. byjus.com
The propyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. This means it directs the incoming sulfonic acid group primarily to the positions ortho (carbon 2) and para (carbon 4) to the propyl group. The para product, this compound, is often the major isomer formed due to reduced steric hindrance compared to the ortho position.
A general protocol for the sulfonation of benzene (B151609), which can be adapted for propylbenzene, involves heating the aromatic compound under reflux with concentrated sulfuric acid for several hours or with fuming sulfuric acid at a lower temperature (e.g., 40°C) for a shorter duration (20-30 minutes). libretexts.org The sulfonation reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. Sulfonation is favored in the presence of strong acid, while desulfonation can occur in hot, dilute aqueous acid. uomustansiriyah.edu.iqmsu.edu
Table 1: General Conditions for Electrophilic Aromatic Sulfonation of Alkylbenzenes
| Sulfonating Agent | Temperature | Reaction Time | Notes |
| Concentrated H₂SO₄ | Reflux | Several hours | Reversible reaction. libretexts.org |
| Fuming H₂SO₄ (Oleum) | 40°C | 20-30 minutes | More reactive due to higher SO₃ concentration. libretexts.org |
Another approach to introduce the necessary functional groups involves a multi-step synthesis. For instance, benzene can first undergo Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. libretexts.orglibretexts.org The ketone can then be reduced to a propyl group, for example, through a Clemmensen or Wolff-Kishner reduction, yielding propylbenzene. Subsequent sulfonation of propylbenzene would then yield this compound. libretexts.orglibretexts.org
Catalyst Systems for Enhanced Regioselectivity and Reaction Efficiency
To improve the efficiency and selectivity of sulfonation reactions, various catalyst systems have been explored. These catalysts aim to provide milder reaction conditions, higher yields, and better control over the formation of the desired para-isomer.
Solid acid catalysts have emerged as a promising alternative to traditional liquid acids like sulfuric acid. dokumen.pub These catalysts, which can include zeolites, sulfated metal oxides, and sulfonated carbons, offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability. dokumen.pubmdpi.comgoogle.com For example, zeolites can promote para-regioselective sulfonation due to the shape-selective nature of their porous structures. scirp.org
Sulfonated carbon-based catalysts, prepared, for instance, by the hydrothermal treatment of starch with alkylbenzenesulfonic acids, have shown high catalytic activity in related esterification reactions and possess a high loading of -SO₃H groups. scirp.org Similarly, sulfonated graphene has been demonstrated as a water-tolerant solid acid catalyst. rsc.org
Ionic liquids (ILs) have also been investigated as both solvents and catalysts for sulfonation reactions. pharmacyjournal.inrsc.org Certain acidic ionic liquids can catalyze sulfonation under milder conditions. For instance, Brønsted acidic ionic liquids can be used as effective catalysts. mdpi.com Supported ionic liquid phase (SILP) catalysts, where an acidic ionic liquid is immobilized on a solid support, combine the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation). mdpi.com
Table 2: Examples of Catalyst Systems for Aromatic Sulfonation
| Catalyst Type | Example | Potential Advantages |
| Solid Acid | Zeolites (e.g., H-BEA, FAU) | Shape selectivity for para-isomers, reusability. dokumen.pubosti.gov |
| Solid Acid | Sulfated Zirconia | High acidity and stability. mdpi.com |
| Solid Acid | Sulfonated Carbons/Graphene | High density of acid sites, water tolerance. scirp.orgrsc.org |
| Ionic Liquid | Brønsted Acidic ILs | Milder reaction conditions, potential for recyclability. pharmacyjournal.inmdpi.com |
| Supported IL | Acidic IL on Silica (B1680970) | Combines advantages of homogeneous and heterogeneous catalysis. mdpi.com |
Indirect Synthesis Pathways via Derivatization and Chemical Transformation
Indirect methods for synthesizing this compound involve the preparation of a precursor molecule that is subsequently converted to the target sulfonic acid.
Oxidation of Thiol and Sulfide (B99878) Precursors
An alternative route to this compound is through the oxidation of sulfur-containing precursors, namely 4-propylthiophenol or 4-propylphenyl sulfide. The oxidation of the sulfur atom to the +6 oxidation state of a sulfonic acid requires strong oxidizing agents.
A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones, which are a related class of compounds. jchemrev.com Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, are commonly used. organic-chemistry.orgd-nb.info Other oxidizing systems include meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite (B76162) (NaClO₂) with hydrochloric acid. mdpi.com The oxidation of a thiol or a sulfide to a sulfonic acid is a more extensive oxidation than that to a sulfone. For instance, the oxidation of sulfides to sulfones can be achieved with reagents like urea-hydrogen peroxide. organic-chemistry.org The complete oxidation to the sulfonic acid may require more forcing conditions or specific catalytic systems. For example, a process for the formation of sulfonic acids through the oxidation of a thiol or a disulfide has been described using a sulfoxide (B87167) in the presence of a halogen or hydrogen halide catalyst and excess water.
Hydrolysis and Functionalization of Sulfonyl Halide Intermediates
A well-established indirect method for the preparation of sulfonic acids is the hydrolysis of the corresponding sulfonyl halide. For the synthesis of this compound, the key intermediate is 4-propylbenzenesulfonyl chloride. nih.gov This sulfonyl chloride is a known compound and can be synthesized through various methods. nih.gov
Once 4-propylbenzenesulfonyl chloride is obtained, it can be readily hydrolyzed to this compound by reaction with water. The hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms depending on the reaction conditions and the substituents on the aromatic ring. This reaction is generally efficient and provides a clean route to the sulfonic acid.
The synthesis of 4-propylbenzenesulfonyl chloride itself can be achieved by the chlorosulfonation of propylbenzene.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in In the context of this compound synthesis, these principles can be applied in several ways.
Ionic liquids are also considered "green" solvents and catalysts in some applications due to their low vapor pressure, which reduces air pollution, and their potential for recyclability. pharmacyjournal.inrsc.orgsioc-journal.cnscispace.com Their use can lead to cleaner and more sustainable synthetic processes.
Solvent selection is another important aspect of green chemistry. The development of reactions that can be carried out in more environmentally benign solvents, such as water, or under solvent-free conditions, is highly desirable. pharmacyjournal.in
Furthermore, improving the atom economy of the synthetic route by minimizing the formation of byproducts is a central tenet of green chemistry. This can be achieved through the development of highly selective catalysts and the optimization of reaction conditions.
Table 3: Application of Green Chemistry Principles in Sulfonic Acid Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Catalysis | Employing recyclable solid acid catalysts (zeolites, sulfonated carbons) to replace corrosive liquid acids. dokumen.pubgoogle.comscirp.org |
| Safer Solvents and Auxiliaries | Utilizing ionic liquids as recyclable solvents and catalysts; exploring water as a reaction medium. pharmacyjournal.inrsc.org |
| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |
| Waste Prevention | Using highly selective catalysts to minimize byproduct formation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Solvent-Free and Heterogeneous Catalysis Development
The synthesis of this compound and its precursors is increasingly benefiting from the development of solvent-free techniques and the use of solid acid catalysts. These approaches aim to reduce the environmental impact of chemical production by eliminating hazardous solvents and simplifying catalyst recovery and reuse.
One innovative solvent-free method is mechanochemical sulfonation . This technique involves the high-speed ball milling of an arene (in this case, propylbenzene) with a solid sulfonating agent like sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅). researchgate.net The mechanical energy from milling initiates the chemical reaction, generating sulfuric acid in situ for the electrophilic aromatic substitution. This method avoids the use of bulk solvents, reducing waste and potential environmental contamination. researchgate.net
Heterogeneous catalysis offers another significant pathway to greener synthesis, primarily by replacing traditional liquid acid catalysts like sulfuric acid. Solid acid catalysts are advantageous because they are easily separated from the reaction mixture, can often be regenerated and reused, and can reduce corrosion and pollution issues.
For the synthesis of the precursor, n-propylbenzene, bimetallic catalysts on a solid support have shown high efficiency. For instance, the selective hydrodeoxygenation of 4-propylphenol (B1200801) to n-propylbenzene can be achieved using a Pt-Re/ZrO₂ catalyst in water. researchgate.net This process demonstrates the potential for using biomass-derived feedstocks to produce the necessary precursors for this compound.
In the sulfonation step itself, various solid acid catalysts are being explored:
Zeolites : These microporous aluminosilicates have strong acid sites and shape-selective properties. mdpi.com While extensively used in the petrochemical industry for alkylation reactions, such as the synthesis of cumene (B47948) (isopropylbenzene) from benzene and propene, their application in sulfonation is also an area of interest. mdpi.compageplace.de Their well-defined pore structure can influence the selectivity of the reaction.
Carbon-Based Solid Acids : These materials are created by sulfonating carbonaceous precursors, such as incompletely carbonized organic compounds. mdpi.comresearchgate.net This process anchors sulfonic acid groups (–SO₃H) onto stable, polycyclic aromatic carbon structures. mdpi.com These catalysts have demonstrated high activity and stability, sometimes outperforming traditional solid acids due to the presence of multiple types of acidic functional groups (–SO₃H, –COOH, and –OH). mdpi.com
Sulfonated Polymers : Polymers like polydivinylbenzene can be functionalized with sulfonic acid groups to create a solid acid catalyst. ikm.org.my These materials, such as sulfonated polydivinylbenzene (PDVB-SO₃H), combine a robust porous structure with high concentrations of acid sites, proving effective in acid-catalyzed reactions. ikm.org.my
The following table summarizes examples of heterogeneous catalysts and their applications relevant to the synthesis of this compound.
| Catalyst Type | Precursor/Reactant | Reaction | Key Findings |
| Mechanochemistry | Aromatic Compounds | Sulfonation | A solvent-free method using NaHSO₄·H₂O/P₂O₅ via high-speed ball milling has been developed for synthesizing aromatic sulfonic acids. researchgate.net |
| Bimetallic Catalysts | 4-Propylphenol | Hydrodeoxygenation | Pt-Re/ZrO₂ was effective for converting 4-propylphenol to n-propylbenzene, achieving up to 73% yield with ~80% selectivity. researchgate.net |
| Zeolites | Benzene, Propene | Alkylation | Zeolites are widely used as solid acid catalysts for producing alkylbenzenes like cumene, a process analogous to propylbenzene synthesis. mdpi.compageplace.de |
| Carbon-Based Solid Acids | Various | Sulfonation/Esterification | Synthesized by sulfonating incompletely carbonized materials, they show high catalytic activity due to multiple acidic functional groups. mdpi.comresearchgate.net |
| Sulfonated Polymers | Polydivinylbenzene | Sulfonation | PDVB-SO₃H acts as a solid acid catalyst with high acid content (e.g., 4.04 mmol/g) and a large surface area (e.g., 224.67 m²/g). ikm.org.my |
Atom Economy and Process Intensification Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste. wikipedia.orgthesciencehive.co.uk Addition reactions are prime examples of 100% atom economy. In contrast, substitution and elimination reactions often have lower atom economies because atoms from the leaving group and reagents become byproducts. nih.gov
The traditional sulfonation of propylbenzene with fuming sulfuric acid (H₂SO₄/SO₃) has a suboptimal atom economy. While the SO₃ molecule is incorporated, the sulfuric acid acts as a catalyst and a solvent, and water is formed as a byproduct, which is not part of the desired product. Maximizing atom economy involves designing synthetic routes that favor addition over substitution where possible and using catalytic rather than stoichiometric reagents. scranton.edu
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production technologies. asiachmical.com For exothermic and fast reactions like sulfonation, process intensification focuses on enhancing mass and heat transfer rates to improve selectivity and yield while minimizing byproduct formation. utwente.nl Several advanced reactor technologies are being applied to the sulfonation of alkylbenzenes:
Falling Film Reactors (FFRs) : These are widely used for industrial SO₃ sulfonation. The liquid organic reactant flows down the inner walls of tubes as a thin film, providing a large surface area for reaction with gaseous SO₃. This design allows for excellent heat removal, which is crucial for controlling the reaction and preventing the formation of unwanted sulfone byproducts. asiachmical.com
Spinning Disc Reactors (SDRs) : In an SDR, reactants are fed onto a rapidly rotating surface. The high centrifugal force creates highly sheared, thin films, leading to exceptional mass and heat transfer rates. utwente.nl Studies on the sulfonation of toluene (B28343) and ethylbenzene (B125841) using SDRs have shown improved selectivity towards the desired para-isomer due to these intensified conditions. utwente.nl
Rotating Packed Beds (RPBs) : An RPB uses a rotating packed bed to create high gravity conditions, which significantly enhances micromixing and mass transfer between liquid phases. epa.govdntb.gov.ua This has been shown to shorten the required reaction time for the sulfonation of heavy alkylbenzenes. epa.gov
The table below outlines key parameters and findings from process intensification studies on alkylbenzene sulfonation.
| Reactor Technology | Alkylbenzene Studied | Key Process Parameters | Findings and Advantages |
| Falling Film Reactor (FFR) | Linear Alkylbenzene (LAB) | SO₃/LAB molar ratio, feedstock purity | Standard industrial technology; provides efficient heat management and control over byproduct formation. asiachmical.comacs.org |
| Spinning Disc Reactor (SDR) | Toluene, Ethylbenzene | Rotational speed (50-9000 rpm), molar flow ratios | Intensified mass and heat transfer improve selectivity for the para-sulfonated product. utwente.nl |
| Rotating Packed Bed (RPB) | Heavy Alkylbenzene (HAB) | High gravity level, flow rate, temperature | The sulfonation reaction was essentially completed within the RPB, significantly shortening the overall process time. epa.gov |
By integrating these advanced synthetic and process engineering principles, the production of this compound can be made more sustainable, efficient, and economically viable.
Chemical Reactivity and Mechanistic Investigations of 4 Propylbenzenesulfonic Acid
Acidic Properties and Proton Transfer Mechanisms in Diverse Chemical Environments
4-Propylbenzenesulfonic acid (p-propylbenzenesulfonic acid) is classified as a strong Brønsted acid. ontosight.aipurdue.edu Its acidic nature stems from the sulfonic acid group (-SO₃H) attached to the aromatic ring. ontosight.ai In a chemical context, a Brønsted acid is defined as a proton (H⁺) donor. purdue.edu The strength of an acid is quantified by its acid-dissociation equilibrium constant (Ka), or more commonly, its pKa value (-log Ka). purdue.eduutexas.edu For strong acids, the equilibrium for dissociation lies far to the right, indicating a high degree of proton transfer to the solvent.
In aqueous media, this compound is expected to dissociate completely, releasing a proton to form a hydronium ion (H₃O⁺) and the 4-propylbenzenesulfonate conjugate base. ontosight.ai This high water solubility and acidity are characteristic properties of benzenesulfonic acids. ontosight.ai The stability of the resulting sulfonate anion, which is resonance-stabilized, drives this strong acidity.
While the strengths of strong acids like this compound are often indistinguishable in water—a phenomenon known as the leveling effect—their relative acidities can be differentiated in non-aqueous solvents. libretexts.org In solvents that are less basic than water, the full range of acid strengths can be observed. purdue.edu For example, in solvents like anhydrous acetic acid or acetonitrile (B52724), the extent of proton transfer from this compound would be less complete than in water, allowing for quantitative comparison with other strong acids. libretexts.org The thermochemistry of dissociation is influenced by factors including the enthalpy of bond breaking and the enthalpy and entropy of solvation of the resulting ions. libretexts.org
| Acid | Chemical Formula | General pKa Range (in water) | Classification |
|---|---|---|---|
| Benzenesulfonic Acid | C₆H₅SO₃H | <0 | Strong |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | <0 | Strong |
| Sulfuric Acid | H₂SO₄ | ≈ -3.0 (first dissociation) | Strong |
| Acetic Acid | CH₃COOH | ≈ 4.76 | Weak |
As a strong and readily available acid, this compound and its analogs serve as effective catalysts in a variety of organic transformations. Its catalytic activity is comparable to that of other arylsulfonic acids like p-toluenesulfonic acid (PTSA) and even sulfuric acid in certain reactions. revistadechimie.ro
A primary application is in esterification reactions. revistadechimie.ro For instance, the reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium-limited process that requires an acid catalyst to proceed at a reasonable rate. Benzenesulfonic acid derivatives have been shown to be efficient catalysts for the synthesis of esters like n-propyl acetate. revistadechimie.ro The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.
Furthermore, sulfonic acids play a crucial role in electrophilic aromatic substitution reactions, including sulfonation itself, which is a reversible process. pressbooks.pub The introduction of a sulfonic acid group can be used strategically to block a certain position on an aromatic ring, direct other incoming substituents, and then be removed via desulfonation by heating in the presence of an acid. pressbooks.pub In the synthesis of polysubstituted benzenes, such as 4-chloro-2-propylbenzenesulfonic acid, the sulfonation step is critical and its placement in the synthetic sequence determines the final substitution pattern. libretexts.orglibretexts.org
Brønsted Acidity Characterization in Aqueous and Non-Aqueous Media
Derivatization Reactions and Functional Group Transformations of the Sulfonic Acid Moiety
The sulfonic acid group of this compound is a versatile functional handle that can be converted into several important derivatives, notably sulfonate esters and sulfonamides. These transformations typically proceed via an activated intermediate, most commonly the sulfonyl chloride.
Esterification: this compound can be converted to its corresponding sulfonate esters by reaction with alcohols. These esters, such as propyl benzenesulfonate (B1194179) or butyl p-toluenesulfonate, are mentioned as classes of compounds in chemical literature. google.com The synthesis often involves the intermediate 4-propylbenzenesulfonyl chloride, which readily reacts with alcohols in the presence of a non-nucleophilic base (like pyridine) to yield the desired sulfonate ester.
Amidation: The synthesis of sulfonamides from sulfonic acids is a key transformation for producing compounds with applications in materials science and pharmaceuticals. acs.orgrsc.org A common route is the conversion of this compound to 4-propylbenzenesulfonyl chloride, which then reacts with a primary or secondary amine to form the corresponding N-substituted 4-propylbenzenesulfonamide. lookchem.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. iucr.org More direct, modern methods report the synthesis of sulfonamides from sulfonic acids or their salts under microwave irradiation, offering a high-yielding alternative. acs.org For example, N-propyl-4-methylbenzenesulfonamide has been synthesized by reacting p-toluenesulfonyl chloride with propylamine. iucr.org
| Reaction Type | Reactant(s) | Product | General Conditions |
|---|---|---|---|
| Esterification | 4-Propylbenzenesulfonyl chloride + Alcohol (R-OH) | 4-Propylbenzenesulfonate Ester | Presence of a base (e.g., pyridine) |
| Amidation | 4-Propylbenzenesulfonyl chloride + Amine (R-NH₂) | N-Alkyl-4-propylbenzenesulfonamide | Presence of a base (e.g., pyridine, K₂CO₃) iucr.org |
| Direct Amidation | This compound + Amine | N-Alkyl-4-propylbenzenesulfonamide | Microwave irradiation acs.org |
The aromatic ring of this compound can undergo further functionalization, primarily through electrophilic aromatic substitution. evitachem.com The existing propyl and sulfonic acid groups direct the position of incoming electrophiles. The propyl group is an ortho-, para-directing activator, while the sulfonic acid group is a meta-directing deactivator. libretexts.orgopenstax.org This interplay of directing effects is crucial in planning the synthesis of polysubstituted benzenes. pressbooks.pubphiladelphia.edu.jo For example, in the synthesis of 4-chloro-2-propylbenzenesulfonic acid, the final sulfonation step is performed on m-chloropropylbenzene. libretexts.orglibretexts.org A Friedel-Crafts reaction on a sulfonic-acid-substituted benzene (B151609) is generally not feasible due to the strong deactivating nature of the SO₃H group. libretexts.orglibretexts.org
Site-selective C-H functionalization techniques offer modern pathways to introduce new groups onto the aromatic ring, potentially bypassing the limitations of classical electrophilic substitution. beilstein-journals.orgnih.govkuleuven.beorganic-chemistry.org
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the benzene ring, is generally disfavored for this compound unless there are additional, strongly electron-withdrawing groups (like nitro groups) at the ortho or para positions relative to a suitable leaving group. philadelphia.edu.jo
Esterification and Amidation Reactions for Functional Materials
Stability and Degradation Pathways Under Controlled Research Conditions (e.g., Thermal, Oxidative, Hydrolytic)
Thermal Stability: Arylsulfonic acids are generally thermally stable. However, the sulfonation of aromatic rings is a reversible reaction. pressbooks.pub Heating this compound in the presence of a strong acid catalyst can lead to desulfonation, yielding propylbenzene (B89791). A self-acid-doped conducting polymer incorporating N-propylbenzenesulfonic acid units showed good thermal stability, with conductivity peaking at 125°C before decreasing. researchgate.net
Oxidative Degradation: Under controlled oxidative conditions, such as sonolysis which generates hydroxyl radicals (•OH), the degradation of benzenesulfonic acids has been studied. nih.gov The proposed mechanism involves the attack of these highly reactive radicals on the aromatic ring. nih.gov This leads to the formation of hydroxylated intermediates, such as hydroxylated this compound derivatives. nih.gov Continued oxidation can lead to the opening of the aromatic ring, further degradation of the aliphatic side chain, and the eventual mineralization into smaller molecules, with the release of sulfate (B86663) ions (SO₄²⁻) and protons. nih.gov Various advanced physicochemical oxidation techniques are being explored for the degradation of persistent organic pollutants. magtech.com.cn The initial step in the oxidative degradation of similar phenolic compounds is often hydrogen atom transfer or radical adduct formation. researchgate.net
Hydrolytic Stability: this compound is stable in aqueous solutions under normal conditions. Its high solubility and the stability of the sulfonate anion mean that it does not readily hydrolyze. The sulfonic acid group itself is resistant to hydrolysis, which is why it can be used as a catalyst in aqueous and non-aqueous systems.
Catalytic Applications of 4 Propylbenzenesulfonic Acid in Advanced Organic Synthesis
Homogeneous Catalysis: Scope, Limitations, and Efficiency Assessments
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which allows for maximum interaction between the catalyst and the substrate molecules. wikipedia.orglibretexts.org 4-Propylbenzenesulfonic acid is readily soluble in many organic solvents, making it an excellent candidate for a wide range of acid-catalyzed reactions in the liquid phase.
Acid catalysts are crucial for both esterification—the reaction of a carboxylic acid with an alcohol—and transesterification, where an ester is transformed into another. mdpi.comunud.ac.id These reactions are fundamental in the production of various commercial products, including biofuels (biodiesel), solvents, and plasticizers. Homogeneous acid catalysts like sulfuric acid and hydrochloric acid are traditionally used, but they suffer from issues such as corrosivity (B1173158) and difficulty in separation from the product mixture. aurak.ac.ae
This compound offers a less corrosive alternative while maintaining high catalytic activity. researchgate.net Its organic structure can enhance its solubility in the non-polar reaction medium typical for esterification and transesterification, facilitating a higher reaction rate. For instance, in biodiesel production from feedstocks with high free fatty acid (FFA) content, this compound can simultaneously catalyze the esterification of FFAs and the transesterification of triglycerides. researchgate.net This dual catalytic role is a significant advantage in simplifying the production process.
Research has shown that the efficiency of sulfonic acid catalysts in these processes is influenced by factors such as catalyst concentration, reaction temperature, and the molar ratio of alcohol to oil. While specific data for this compound is not extensively detailed in the provided results, the performance of similar organosulfonic acids, such as 4-dodecylbenzenesulfonic acid (DBSA), provides valuable insights. DBSA has demonstrated the ability to achieve high conversions (over 95%) under mild conditions in relatively short reaction times. researchgate.net
Table 1: Illustrative Data on Homogeneous Acid-Catalyzed Esterification/Transesterification
| Catalyst | Feedstock | Reaction | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| SnSO₄ | Acid Soybean Oil (70% FFA) | Esterification/Transesterification | 100 | 3 | 92 |
| Sulfonated Carbon Nanostructures | Oleic Acid | Esterification | 100 | 3 | 95 |
| 4-Dodecylbenzenesulfonic Acid | Oleic Acid/Oleic Oil | Esterification/Transesterification | - | <3 | >95 |
This table presents data for various acid catalysts to illustrate typical reaction conditions and outcomes. Data for this compound specifically was not available in the search results.
Etherification, the formation of ethers, and alkylation, the transfer of an alkyl group, are pivotal reactions in organic synthesis. organic-chemistry.orgorganic-chemistry.org Acid catalysts play a key role in promoting these transformations, often by activating an alcohol or an alkene. This compound can serve as an effective proton source for these reactions. For example, in the synthesis of ethers from alcohols, the acid can protonate one alcohol molecule, facilitating its departure as a water molecule and allowing for nucleophilic attack by a second alcohol molecule. numberanalytics.com
Similarly, in Friedel-Crafts alkylation reactions, a strong acid is required to generate the carbocation electrophile. While Lewis acids are more common, Brønsted acids like this compound can also be effective, particularly in reactions involving alkenes as the alkylating agent. The synthesis of polysubstituted benzenes often involves alkylation steps where careful control of directing group effects is necessary. openstax.orglibretexts.org
The efficiency of this compound in these reactions is dependent on the substrate, solvent, and temperature. A limitation of using strong Brønsted acids in some alkylation reactions is the potential for carbocation rearrangements, which can lead to a mixture of products. pearson.com
Dehydration reactions, which involve the removal of a water molecule, and condensation reactions, where two molecules combine with the loss of a small molecule like water, are frequently catalyzed by acids. wikipedia.org this compound is an effective catalyst for these processes.
A classic example is the dehydration of alcohols to form alkenes. The acid protonates the hydroxyl group, converting it into a good leaving group (water) and initiating the elimination process. pearson.com
Condensation reactions, such as the aldol (B89426) condensation, can also be acid-catalyzed. iitk.ac.inallen.in In this case, the acid promotes the formation of an enol, which then acts as a nucleophile, attacking a protonated carbonyl group of another molecule. allen.in This is followed by dehydration to yield an α,β-unsaturated carbonyl compound. allen.in The versatility of condensation reactions is vast, leading to the formation of complex molecules and playing a crucial role in both laboratory synthesis and biological processes. wikipedia.org
Etherification and Alkylation Reactions
Heterogeneous Catalysis: Immobilization Strategies and Support Material Design
A significant drawback of homogeneous catalysts is the difficulty of their separation from the reaction products and their limited reusability. wikipedia.org To overcome these limitations, homogeneous catalysts can be "heterogenized" by immobilizing them onto solid supports. semanticscholar.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
One of the most robust methods for immobilizing this compound is through covalent grafting onto inorganic supports like silica (B1680970) (SiO₂) and zeolites. mdpi.comrsc.org This strategy involves creating a stable chemical bond between the catalyst and the support material, which minimizes leaching of the active species during the reaction. researchgate.net
Silica, with its high surface area and porous structure, is a popular choice for a support. aurak.ac.ae The surface of silica can be functionalized with organosilane linkers, such as those containing amino or epoxy groups, which can then react with the sulfonic acid group or a derivative of this compound to form a covalent bond. researchgate.netresearchgate.net For example, silica can be first treated with an aminosilane, and the resulting amino-functionalized silica can then be reacted with a derivative of this compound.
Zeolites, which are crystalline aluminosilicates with well-defined pore structures, also serve as excellent supports. rsc.org The immobilization of sulfonic acid groups onto zeolites can create highly acidic catalysts with shape-selective properties, where the reaction is influenced by the size and shape of the zeolite's pores. A post-synthetic grafting method can be employed where heteroatoms in the zeolite framework are selectively removed and replaced with the desired catalytic species. rsc.org
Table 2: Examples of Immobilization via Covalent Grafting
| Catalyst/Functional Group | Support Material | Grafting Method | Application |
| Polyethylenimine (PEI) | MCM-41 Silica | Grafting via 3-glycidoxypropyltrimethoxysilane | CO₂ Capture |
| Benzoic Acid / Curcumin | Polyvinyl Alcohol (PVA) | In situ grafting of silica nanoparticle precursors | Active Packaging |
| Nickel bis-aminothiophenol | Carbon Nitrides (C₃NₓHᵧ) | Covalent attachment to 2D material | H₂ Production |
This table provides examples of covalent grafting of various functional groups and catalysts onto different supports to illustrate the versatility of this technique.
Another effective immobilization strategy is the encapsulation of this compound within a polymeric or hybrid matrix. This method involves physically trapping the catalyst molecules within the pores or the bulk of a larger material.
Polymeric resins, such as those based on polystyrene or polyaniline, can be designed to have pores that are large enough to allow reactants and products to diffuse but small enough to retain the catalyst molecules. researchgate.netcsic.es For instance, this compound can be used as a dopant during the polymerization of aniline (B41778) to create a conductive polymer that also possesses catalytic activity. researchgate.net
Hybrid matrices, which combine inorganic and organic components, offer another avenue for encapsulation. For example, metal-organic frameworks (MOFs), which are highly porous materials constructed from metal ions and organic linkers, can be used to encapsulate catalytic species. nih.gov The enzyme-like confined environment within MOFs can enhance catalytic activity and stability. nih.gov Similarly, magnetic nanoparticles can be coated with silica, which is then functionalized and used to immobilize the catalyst. frontiersin.org This approach not only creates a stable heterogeneous catalyst but also allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. frontiersin.org
Covalent Grafting onto Inorganic Supports (e.g., silica, zeolites)
Mechanistic Elucidation of Catalytic Cycles and Rate-Determining Steps
Currently, specific studies detailing the complete catalytic cycles and identifying the rate-determining steps for reactions catalyzed exclusively by this compound are not available in the reviewed literature. It is hypothesized that its mechanism would be analogous to that of more commonly studied arylsulfonic acids, such as p-toluenesulfonic acid. The cycle would commence with the protonation of the substrate by the sulfonic acid, forming the conjugate base of the catalyst. The activated substrate would then react, and a subsequent deprotonation step, often involving the catalyst's conjugate base, would regenerate the catalyst and release the product. The rate-determining step could be either the initial protonation, a subsequent bond-forming or bond-breaking event of the activated intermediate, or the final product release and catalyst regeneration. purdue.edu
Spectroscopic Probing of Active Sites and Transient Intermediates
Spectroscopic techniques are indispensable tools for identifying the catalytically active species and observing short-lived intermediates that are formed during a reaction. catalysis.blog Methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy can provide structural information on these transient species. irdg.orgcatalysis.blog
For this compound, the active site is the acidic proton of the sulfonic acid group (-SO₃H). In a catalytic reaction, this proton would be transferred to the substrate. Spectroscopic investigation could, in theory, monitor this transfer. For instance, in situ IR spectroscopy could detect shifts in the vibrational frequencies of the substrate's functional groups upon protonation. stfc.ac.uk Similarly, NMR spectroscopy could show changes in the chemical shifts of both the substrate and the catalyst as they form a complex or as the proton is transferred. nih.gov
However, a review of current literature reveals a lack of specific spectroscopic studies aimed at probing the active sites and transient intermediates formed during catalysis by this compound. While general methods for studying catalytic intermediates are well-established, their application to this specific acid has not been reported. catalysis.blogstfc.ac.uk
Kinetic Studies and Rate Law Determination
Kinetic studies are performed to understand how reaction conditions, such as reactant concentrations, affect the rate of a reaction. umb.edu This information is mathematically summarized in a rate law, which includes the rate constant (k) and the order of the reaction with respect to each component. justonly.com Determining the rate law is a crucial step in supporting a proposed reaction mechanism. purdue.edu The process involves systematically varying the concentration of reactants and the catalyst and measuring the initial reaction rate. libretexts.org
For a hypothetical reaction catalyzed by this compound (PBSA), the rate law might take the general form:
Rate = k [Reactant A]ˣ [Reactant B]ʸ [PBSA]ᶻ
The exponents x, y, and z represent the order of the reaction with respect to each species and must be determined experimentally. justonly.com
Interactive Table: Hypothetical Kinetic Data for a PBSA-Catalyzed Reaction
| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | [PBSA] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
Analysis of such a table would allow for the determination of the reaction orders. For instance, in this hypothetical case, doubling the concentration of Reactant A doubles the rate (first order), changing the concentration of Reactant B has no effect (zero order), and doubling the catalyst concentration doubles the rate (first order). Despite the established methodologies for these studies, specific experimental rate laws and kinetic data for reactions catalyzed by this compound are not found in the surveyed literature. libretexts.org
Regioselectivity and Stereoselectivity in this compound-Catalyzed Reactions
In many organic reactions, there is the possibility of forming multiple constitutional isomers (regioisomers) or stereoisomers. Catalysts can play a crucial role in controlling which isomer is formed preferentially. wikipedia.org
Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over another. nih.gov In acid catalysis, the initial protonation event can direct the subsequent reaction. For example, in the addition of an acid to an unsymmetrical alkene, this compound would be expected to protonate the carbon that leads to the more stable carbocation intermediate (Markovnikov's rule), thereby dictating the regioselectivity of the final product. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over others. mdpi.com While simple Brønsted acids like this compound are achiral and thus cannot induce enantioselectivity on their own, they can influence diastereoselectivity in substrates that already contain a chiral center. More complex, chiral Brønsted acids are designed to create a specific three-dimensional environment around the substrate, guiding the reaction to form a particular enantiomer. kaist.ac.kr
Theoretical and Computational Studies of 4 Propylbenzenesulfonic Acid
Quantum Chemical Characterization of Molecular and Electronic Structureresearchgate.net
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These in silico experiments allow for the detailed examination of a molecule's three-dimensional structure, its electron distribution, and its reactivity potential. Modern computational chemistry, particularly using Density Functional Theory (DFT), provides a robust framework for these investigations. nih.gov
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For 4-propylbenzenesulfonic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The primary source of conformational variability in this compound is the rotation around the C-C single bonds of the propyl group and the C-S bond connecting the sulfonyl group to the benzene (B151609) ring. Conformational analysis systematically explores these rotational possibilities to identify the most stable conformers. nih.govmdpi.com The propyl group can exist in different staggered conformations, such as anti and gauche, relative to the benzene ring. While force-field methods can quickly generate numerous conformers, quantum chemical methods like DFT are required for accurate energy rankings. chemrxiv.org
Studies on similar alkylated aromatic systems show that the energy differences between conformers are typically small, on the order of a few kcal/mol. The global minimum energy structure is usually one that minimizes steric hindrance between the alkyl chain, the bulky sulfonic acid group, and the ortho-hydrogens of the benzene ring.
Table 1: Representative Conformational Energy Profile This table illustrates a hypothetical energy profile for the primary rotational conformers of the propyl group in this compound, as would be determined by DFT calculations.
| Conformer | Dihedral Angle (Cipso-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Anti | ~180° | 0.00 (Reference) | B3LYP/6-311G(d,p) |
| Gauche | ~60° | +0.85 | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich aromatic ring. The electron-donating nature of the propyl group slightly raises the energy of the HOMO compared to unsubstituted benzenesulfonic acid. Conversely, the LUMO is anticipated to be a π*-antibonding orbital, primarily localized over the benzene ring and the electron-withdrawing sulfonyl (-SO₃H) group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. Computational studies on related aromatic sulfonic acids provide insight into the expected values for this compound. researchgate.netnottingham.ac.uk
Table 2: Calculated Frontier Orbital Energies for Benzenesulfonic Acid (as a proxy)
| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|
| HOMO | -7.21 | 5.98 | DFT/B3LYP |
| LUMO | -1.23 |
A Molecular Electrostatic Potential (MESP or ESP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.orgscribd.com It is calculated by placing a positive test charge at various points on the electron density surface of the molecule and mapping the potential energy. researchgate.netmdpi.com Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com
In this compound, the MESP map would clearly show a large, highly negative potential localized around the oxygen atoms of the sulfonate group due to their high electronegativity and lone pairs of electrons. The most positive potential would be centered on the acidic hydrogen atom of the hydroxyl group, confirming its high propensity to be donated as a proton (H⁺). The benzene ring would exhibit a moderately negative potential above and below the plane of the ring, characteristic of aromatic systems, while the propyl group would be largely neutral (green).
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Acidity Prediction and Protonation Equilibria Modelingtesisenred.net
The acidity of a compound is quantified by its acid dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a given solvent. nih.govdiva-portal.org
The theoretical calculation of pKa values requires sophisticated models that account for the profound influence of the solvent. This is typically achieved using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. chemrxiv.org The pKa of an acid can vary significantly from one solvent to another. nih.gov Benzenesulfonic acids are strong acids, and while experimental measurement in water is challenging due to the leveling effect, computational methods can provide valuable estimates. ut.ee
Table 3: Predicted pKa Values for Benzenesulfonic Acid (as a proxy) in Different Solvents The propyl group is a weak electron-donating group and is expected to have only a minor effect on the pKa compared to the parent benzenesulfonic acid.
| Solvent | Predicted pKa | Solvent Type |
|---|---|---|
| Water | -2.8 | Polar Protic |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.6 | Polar Aprotic |
| Acetonitrile (B52724) (MeCN) | 8.4 | Polar Aprotic |
The choice of solvent has a dramatic impact on acidity due to differences in how the solvent molecules stabilize the undissociated acid and its corresponding conjugate base and proton. numberanalytics.comnih.gov
Polar Protic Solvents: Solvents like water can act as both hydrogen bond donors and acceptors. youtube.com They are highly effective at solvating both the sulfonic acid (HA) and, more importantly, the resulting sulfonate anion (A⁻) and the proton (as H₃O⁺) after dissociation. This strong stabilization of the charged products pushes the equilibrium towards dissociation, resulting in a very low pKa and high acidity. In water, the strength of all strong acids like this compound is "leveled" to that of the hydronium ion (H₃O⁺), meaning their effective strengths become indistinguishable. libretexts.orgretrosynthetix.com
Polar Aprotic Solvents: Solvents like DMSO and acetonitrile are polar but lack an acidic proton, so they can only act as hydrogen bond acceptors. They are less effective at stabilizing the small proton (H⁺) and the sulfonate anion compared to protic solvents. This reduced stabilization of the dissociation products shifts the equilibrium back towards the undissociated acid, leading to a significantly higher pKa value (lower acidity) compared to water. ut.ee Solvents that allow the relative strengths of acids to be distinguished are known as differentiating solvents. libretexts.org The differing pKa values in DMSO and acetonitrile reflect their unique polarities and basicities.
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Scans
Identification of Transition States for Key Reactions
The synthesis of this compound involves the sulfonation of propylbenzene (B89791), a classic electrophilic aromatic substitution (EAS) reaction. chemithon.com Computational studies using Density Functional Theory (DFT) on analogous EAS reactions have detailed the nature of the transition states involved. diva-portal.orgnih.gov
For sulfonation, the reaction proceeds through the formation of intermediate structures, including π-complexes and a σ-complex (also known as a Wheland intermediate). diva-portal.org The rate-determining transition state is the one leading to the formation of the σ-complex. diva-portal.org DFT calculations on the sulfonation of similar aromatic polymers have identified a trimolecular transition state. This state involves the aromatic substrate, a sulfur trioxide (SO₃) molecule, and a sulfuric acid (H₂SO₄) molecule, which acts as a catalyst and facilitates proton transfer. nih.gov The molecules arrange into a six-membered ring-like structure at the transition state (excluding hydrogen atoms), which helps to lower the activation barrier. nih.gov
Another key reaction, Friedel-Crafts acylation, is used to introduce the propyl group onto the benzene ring (typically via acylation with propanoyl chloride followed by reduction). pressbooks.pubopenstax.org Theoretical studies of Friedel-Crafts reactions show that the formation of the C-C bond between the benzene ring and the electrophile is the critical, rate-determining step. scielo.br The transition state involves the nucleophilic attack of the benzene π-system on the carbocation electrophile, which is generated by the interaction of the acyl/alkyl halide with a Lewis acid catalyst like AlCl₃. scielo.brstudymind.co.uk
Activation Energy and Reaction Pathway Calculations
Once the transition states are located on the potential energy surface, their energy relative to the reactants can be calculated to determine the activation energy (Ea or ΔG‡) of the reaction. nih.govresearchgate.net This value is crucial as it governs the reaction rate. Lower activation energies correspond to faster reactions.
| Reaction Type | Model System | Computational Method | Calculated Activation Energy |
|---|---|---|---|
| Sulfonation | Polysulfone model in H₂SO₄ | DFT (solvated state) | 33.7 kJ/mol |
| Sulfonation | Polysulfone model (alternate site) | DFT (solvated state) | 48.4 kJ/mol |
| Friedel-Crafts Alkylation | Benzene + Isopropyl Chloride | M06-2X/def2-TZVPP | 15.9 kcal/mol (ΔG‡) |
Table 1: Representative calculated activation energies for key reaction types involved in the synthesis of this compound, based on computational studies of analogous systems. Data sourced from studies on polysulfone sulfonation nih.gov and Friedel-Crafts alkylation. scielo.br
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of molecules over time, providing a dynamic picture of processes like solvation and aggregation. frontiersin.orgpku.edu.cn These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to understand macroscopic properties from the underlying molecular behavior.
Solvation Dynamics and Self-Aggregation Behavior
In aqueous solutions, this compound and its salts (like sodium 4-propylbenzenesulfonate) exhibit complex behavior. Experimental studies have shown that sodium 4-n-propylbenzenesulfonate acts as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in water. researchgate.net This behavior is linked to its tendency to self-associate. Specifically, it shows cooperative self-aggregation, forming dynamic and loose micellar-type structures in solution. researchgate.net
MD simulations of similar linear alkylbenzene sulfonates (LAS) at interfaces and in bulk solution provide a molecular-level picture of this process. frontiersin.orgresearchgate.net These simulations reveal how surfactant molecules arrange themselves to minimize unfavorable interactions between their hydrophobic alkyl-aryl tails and water. The molecules form aggregates where the hydrophobic tails cluster together, shielded from the water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous solvent. frontiersin.org
Key insights from such simulations include:
Solvation Shell: Analysis of the first solvation layer shows how water molecules and counter-ions (e.g., Na⁺) arrange around the sulfonate headgroup. researchgate.netnih.gov
Aggregation Number: The number of individual molecules that form a single aggregate can be determined.
Radial Distribution Functions (RDFs): RDFs are calculated from the simulation trajectory to quantify the probability of finding one atom at a certain distance from another. researchgate.net Sharp peaks in the RDF indicate strong ordering and interaction, confirming the formation of structured aggregates. researchgate.net
Interaction with Reaction Substrates and Solvents
The effectiveness of this compound as a hydrotrope or catalyst is rooted in its intermolecular interactions with substrates and solvent molecules. researchgate.net These non-covalent interactions, though weaker than covalent bonds, dictate solubility, orientation, and reactivity. researchgate.net Studies on sodium 4-alkylbenzenesulfonates have demonstrated strong interactions with hydrophobic substrates, driven by hydrophobic forces between the aromatic moieties of the hydrotrope and the substrate. researchgate.net
Computational methods can quantify these interactions. DFT calculations can be used to determine the geometry and energy of complexes formed between this compound and other molecules. jlu.edu.cnugm.ac.id Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). mdpi.com This provides a detailed understanding of the nature of the binding.
| Interaction Type | Interacting Groups | Description | Relevance |
|---|---|---|---|
| Hydrophobic Interaction | Propyl chain and benzene ring with nonpolar substrates | Tendency of nonpolar groups to aggregate in aqueous solution to exclude water. | Key to hydrotropic action and solubilizing nonpolar compounds. researchgate.net |
| π-π Stacking | Benzene ring with other aromatic substrates | Attractive, noncovalent interaction between aromatic rings. | Contributes to substrate binding and self-aggregation. |
| Hydrogen Bonding | -SO₃H group with polar solvents (e.g., water) or substrates | Strong electrostatic interaction between a hydrogen atom and a nearby electronegative atom. | Governs water solubility and interaction with polar functional groups. mdpi.com |
| Ion-Dipole | -SO₃⁻ group (as salt) with polar solvent molecules | Electrostatic attraction between an ion and a neutral molecule with a dipole. | Primary interaction responsible for the solvation of the sulfonate salt in water. |
Table 2: Summary of primary intermolecular interactions involving this compound with substrates and solvents, as inferred from its chemical structure and computational studies of related systems.
Advanced Analytical Methodologies for Research on 4 Propylbenzenesulfonic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts
High-resolution spectroscopic techniques are indispensable for the detailed structural characterization of 4-propylbenzenesulfonic acid and its derivatives.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural analysis of complex molecules like this compound. wikipedia.orgnih.gov While one-dimensional (1D) NMR provides initial structural information, 2D NMR techniques offer enhanced resolution by distributing signals across two frequency axes, which is particularly useful for analyzing complex molecules where peaks may overlap in 1D spectra. wikipedia.org
Techniques such as Correlation Spectroscopy (COSY) help in identifying spin-spin couplings between protons on adjacent carbons, which is crucial for mapping the connectivity of the propyl chain and its attachment to the benzene (B151609) ring. For more complex systems, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. wikipedia.orgresearchgate.net HSQC correlates the chemical shifts of protons directly bonded to heteronuclei like carbon-13, providing a clear picture of the C-H framework. wikipedia.orgresearchgate.net HMBC, on the other hand, reveals longer-range couplings (typically 2-3 bonds), which is instrumental in confirming the position of the sulfonic acid group on the aromatic ring relative to the propyl group. researchgate.net The application of these multi-dimensional NMR experiments has been demonstrated in the structural elucidation of related sulfonated aromatic compounds and alkylbenzenesulfonates. researchgate.netuni-konstanz.de In protein analysis, which shares the challenge of spectral complexity, multi-dimensional NMR is essential for assigning resonances and determining three-dimensional structures. bitesizebio.comgmclore.org
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for identifying and confirming the elemental composition of this compound and its reaction products with high accuracy. mdpi.com This technique provides precise mass measurements, often to within a few parts per million (ppm), allowing for the confident determination of molecular formulas. nih.govmdpi.com
In the context of this compound research, HRMS coupled with ionization techniques like Electrospray Ionization (ESI) is particularly effective for analyzing sulfonated aromatic compounds. nih.govrsc.org ESI allows for the gentle ionization of the molecule, typically forming the [M-H]⁻ ion in negative ion mode, which can then be accurately mass-analyzed. nih.govmdpi.com This is crucial for identifying products from reactions such as sulfonation, where the addition of an SO₃H group can be precisely tracked. Furthermore, tandem mass spectrometry (MS/MS) capabilities, available in instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide structural information through controlled fragmentation of the parent ion. nih.govnih.govfrontiersin.org This fragmentation pattern can help to distinguish between isomers and confirm the structure of unknown reaction byproducts. The use of HRMS has been vital in characterizing a wide array of sulfonated compounds and their derivatives in various matrices. mdpi.comnih.govrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" of a molecule, allowing for its identification and the monitoring of chemical reactions. photothermal.comsepscience.comspectroscopyonline.com Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules. researchgate.net IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. photothermal.com
For this compound, IR spectroscopy is particularly sensitive to the polar sulfonic acid group (S=O and S-O stretching vibrations) and C-H bonds. photothermal.com Raman spectroscopy, conversely, is often more sensitive to the non-polar aromatic ring vibrations and the C-C backbone of the propyl group. photothermal.com The combination of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.com These techniques are valuable for monitoring the progress of reactions involving this compound, such as its synthesis or subsequent derivatization, by tracking the appearance or disappearance of characteristic vibrational bands. acs.org The application of IR and Raman spectroscopy extends to the characterization of similar compounds like alkylbenzenesulfonates and perfluorinated sulfonic acids. acs.orguoregon.edu
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and reaction monitoring. nih.govresearchgate.nethelixchrom.comresearchgate.net
Gas Chromatography (GC) for Volatile Species Analysis
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an important technique for analyzing volatile starting materials, intermediates, or byproducts associated with its synthesis or degradation. whitman.edu For instance, the purity of the starting material, n-propylbenzene, can be readily assessed by GC. fishersci.no
GC analysis often involves a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of volatile species. nih.govpjoes.com In studies of environmental degradation or metabolism, GC-MS can be used to identify volatile breakdown products. nih.gov For the analysis of volatile fatty acids that might be present in related environmental samples, GC is a standard method. pjoes.comresearchgate.netnih.gov The analysis of volatile organic compounds from various sources often relies on GC-MS for separation and identification. diva-portal.orgrasayanjournal.co.in
Ion Chromatography for Acidic Species Analysis
Ion Chromatography (IC) is a highly effective analytical technique for the separation and quantification of ionic species, making it well-suited for the analysis of this compound and related compounds. As a strong acid, this compound completely dissociates in aqueous solutions to form the 4-propylbenzenesulfonate anion, which can be readily separated by anion-exchange chromatography. thermofisher.com The method is widely used in the pharmaceutical and environmental sectors for determining organic and inorganic ions in various matrices. nih.govmetrohmusa.com
Research has demonstrated the successful separation of numerous sulfonic acids, including aromatic variants like p-toluenesulfonic acid and dodecylbenzenesulfonic acid, using IC with suppressed conductivity detection. nih.govresearchgate.net This approach offers high sensitivity and selectivity. The separation mechanism relies on the differential affinity of the sulfonate anions for the positively charged functional groups of the stationary phase in an anion-exchange column.
Methodologies typically involve a gradient elution using an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), sometimes mixed with organic solvents like methanol (B129727) or acetonitrile (B52724) to optimize the separation of complex mixtures. thermofisher.comnih.gov Suppressed conductivity detection is the most common detection method, where the eluent conductivity is chemically reduced post-column to enhance the signal-to-noise ratio for the analyte ions. nih.govijpsr.com This allows for the achievement of low detection limits, often in the sub-micromolar range (0.06–0.16 µM). nih.govresearchgate.net Validation studies for similar compounds, such as benzenesulfonic acid, have shown excellent linearity (correlation coefficients > 0.999), precision (%RSD < 2.0), and accuracy (recoveries between 97% and 104.4%), confirming the reliability of IC for quantitative analysis. thermofisher.comijpsr.com
Table 1: Representative Ion Chromatography Methods for Aromatic Sulfonic Acids
| Analyte(s) | Column | Mobile Phase / Eluent | Detection | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonic acid | Dionex IonPac AS18 (2 mm) | 60 mM KOH | Suppressed Conductivity | Not Specified (Quantified at 0.5 µg/mL) | thermofisher.com |
| Methane-, p-toluene-, benzenesulfonic acids, etc. (15 analytes) | Not Specified | Gradient of NaOH, CH₃OH, and CH₃CN | Suppressed Conductivity | 0.06–0.16 µM | nih.govresearchgate.net |
| Benzene sulfonic acid | Metrosep A Supp1 (250 x 4.0 mm) | Not Specified | Suppressed Conductivity | Not Specified (Validated as per ICH guidelines) | ijpsr.com |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) and crystallography are the definitive methods for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org These techniques are fundamental in materials science and pharmaceutical development for confirming molecular structure, identifying crystalline phases (polymorphs), and understanding intermolecular interactions that govern the physical properties of a solid. units.it
Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields detailed information, including the unit cell dimensions (the fundamental repeating unit of the crystal), space group (the crystal's symmetry), and the precise coordinates of every atom in the molecule. From these data, crucial structural parameters like bond lengths and bond angles can be determined with high precision. wikipedia.org
While specific crystallographic data for this compound is not available in the cited literature, the methodology has been extensively applied to a wide range of sulfonic acid derivatives. scirp.orgmdpi.comsciencepublishinggroup.com For instance, the crystal structures of compounds like 2,4-diaminobenzenesulfonic acid and various metal complexes of sulfonated flavonoids have been fully characterized. scirp.orgmdpi.com In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) is employed. XRPD uses a microcrystalline powder and provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase, making it an invaluable tool for routine identification and quality control. units.it
Table 2: Example Crystallographic Data for Sulfonic Acid Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminobenzenesulfonic acid | C₆H₈N₂O₃S | Monoclinic | P2₁/c | a = 8.525(3) Å, b = 13.013(4) Å, c = 7.234(2) Å, β = 104.28(3)° | scirp.org |
| Diaqua-potassium quercetin-5′-sulfonate | C₁₅H₁₃KO₁₂S | Triclinic | P-1 | a = 8.491(2) Å, b = 10.110(3) Å, c = 10.466(3) Å, α = 74.06(2)°, β = 87.57(2)°, γ = 82.99(2)° | mdpi.com |
| Ladder Organostannoxane with 4-hydroxybenzenesulfonic acid | C₄₄H₈₄S₂O₁₂Sn₄ | Triclinic | P1 | a = 12.808(8) Å, b = 15.391(9) Å, c = 15.803(10) Å, α = 87.910(5)°, β = 66.650(6)°, γ = 80.283(5)° | sciencepublishinggroup.com |
Electrophoretic Methods for Charge-Based Species Separation (e.g., Capillary Electrophoresis)
Electrophoretic methods separate molecules based on their differential migration in an electric field. inflibnet.ac.in Capillary Electrophoresis (CE) is a high-resolution instrumental technique that performs these separations within a narrow-bore fused-silica capillary, offering high efficiency, short analysis times, and minimal sample consumption. bccampus.ca It is particularly well-suited for the analysis of charged species like the 4-propylbenzenesulfonate anion.
The most common mode of CE for small ion analysis is Capillary Zone Electrophoresis (CZE). In CZE, the capillary is filled with a background electrolyte (buffer), and a high voltage is applied across its ends. colby.edu Anions like 4-propylbenzenesulfonate migrate toward the anode (positive electrode) at a rate determined by their charge-to-size ratio. Simultaneously, a bulk flow of the buffer solution, known as the electroosmotic flow (EOF), is typically directed toward the cathode (negative electrode). inflibnet.ac.in The net velocity of an anion is the difference between the EOF and its electrophoretic mobility, allowing for the separation of different anionic species.
Research has demonstrated the effective separation of various aromatic sulfonates using CZE. epa.govnih.gov Simple buffer systems, such as sodium borate (B1201080) at an alkaline pH (e.g., 9.3), are often sufficient to achieve baseline separation. nih.gov Detection is commonly performed on-capillary using UV-Vis spectrophotometry, as aromatic sulfonates exhibit strong UV absorbance. nih.gov The performance of CE can be enhanced by coupling it with sample preconcentration techniques like solid-phase extraction (SPE), which can lower detection limits into the sub-microgram per liter range (e.g., ~0.1 µg/L). nih.gov Advanced research also explores the use of modified capillary surfaces, such as those with sulfonated coatings, to control the EOF and further optimize separation efficiency for acidic compounds. mdpi.com
Table 3: Example Capillary Electrophoresis Conditions for Aromatic Acid Analysis
| Analyte(s) | Separation Mode | Buffer / Background Electrolyte | Detection Method | Key Finding | Reference |
|---|---|---|---|---|---|
| 14 Aromatic Sulfonates | CZE | Sodium borate buffer (pH 9.3) | UV Absorbance & Fluorescence | LOD of ~0.1 µg/L achieved with SPE preconcentration. | nih.gov |
| Aromatic Sulfonic Acids | CZE | Not Specified | Not Specified | Demonstrated qualitative analysis in environmental samples. | epa.gov |
| Six Aromatic Acids | CZE (on modified capillary) | 20 mM Acetic buffer (pH 4.0) | UV (200 nm) | High-efficiency baseline separation of multiple aromatic acids. | mdpi.com |
| 25 Organic Acid Anions | CZE | 15 mM Tris, 3 mM 1,2,4-benzenetricarboxylic acid, 1.5 mM TEPA, 20% methanol (pH 8.4) | Not Specified | Good repeatability (RSD 4.47-6.99%) and low detection limits (90-190 µg/g). | nih.gov |
Applications of 4 Propylbenzenesulfonic Acid in Advanced Materials Science and Engineering
Role as a Dopant or Proton Conductor in Polymeric and Hybrid Materials
The sulfonic acid group (-SO₃H) is the primary functional center that enables the use of 4-propylbenzenesulfonic acid in conductive and ion-exchange materials. It can provide mobile protons for charge transport or act as a stationary anionic site to dope (B7801613) conductive polymer backbones.
Proton exchange membranes are critical components in various electrochemical technologies, facilitating the transport of protons while preventing the passage of other species. The effectiveness of a PEM is intrinsically linked to the concentration and mobility of its proton-conducting groups. While materials like perfluorosulfonic acid polymers (e.g., Nafion) are benchmarks, research into hydrocarbon-based alternatives is driven by factors like cost and the desire for improved properties under specific operating conditions. orientjchem.orgmdpi.com
In this context, sulfonic acid groups are introduced into thermally and chemically stable polymer backbones to create proton-conducting channels. orientjchem.org this compound functionality has been incorporated into polymer structures to create "self-doped" systems. For instance, poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH) is a polymer where the sulfonic acid group is covalently attached to the polymer backbone via a propylbenzene (B89791) linker. researchgate.netuitm.edu.my This covalent bonding creates fixed proton-conducting sites within the membrane matrix. This design offers a significant advantage by preventing the leaching of the acid, a common failure mechanism in membranes that are simply doped with free acids. The presence of these tethered sulfonic acid groups provides the necessary sites for proton transport, a fundamental requirement for any PEM material. expresspolymlett.com
Table 1: Properties of Polymers Incorporating Benzenesulfonic Acid Functionality for PEMs
| Polymer System | Functional Group | Role of Sulfonic Acid Group | Key Structural Feature |
| Self-doped Polyaniline | N-propylbenzenesulfonic acid | Provides fixed proton-conducting sites | Covalently bonded side chains prevent acid leaching. researchgate.netuitm.edu.my |
| Sulfonated Poly(ether ether ketone) (SPEEK) | Sulfonic acid (general) | Creates hydrophilic domains for proton transport | Sulfonic acid groups attached directly to the aromatic backbone. orientjchem.org |
| Sulfonated Polysulfones (SPES) | Sulfonic acid (general) | Acts as the proton-exchange site | High density of sulfonic acid groups can enhance conductivity but may increase water swelling. orientjchem.org |
Conducting polymers, such as polyaniline (PAni), require a process known as doping to become electrically conductive. scielo.br This typically involves treating the polymer with an acid, where the protonation of the polymer backbone creates charge carriers (polarons and bipolarons), leading to a significant increase in conductivity. scielo.brnih.gov
This compound is particularly relevant in the synthesis of "self-doped" conducting polymers. In a notable example, a water-soluble, self-acid-doped conducting polyaniline, poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH), was synthesized. researchgate.net In this polymer, the –(CH₂)₃–C₆H₄–SO₃H group is grafted onto the nitrogen atoms of the aniline (B41778) units. researchgate.netuitm.edu.my
The doping mechanism in PAPBSAH is intramolecular. The proton from the pendent sulfonic acid group dopes the nitrogen atoms within the quinoid units of the polyaniline chain. researchgate.net This self-doping eliminates the need for an external acid dopant, which can migrate out of the polymer over time, causing a loss of conductivity. The resulting polymer is water-soluble and exhibits better thermal stability than its counterpart with an alkyl sulfonic acid group, poly(aniline-co-N-propanesulfonic acid-aniline). researchgate.net
Table 2: Research Findings on Polyaniline Doped with Propylbenzenesulfonic Acid Functionality
| Polymer | Dopant Functionality | Doping Mechanism | Reported Conductivity (at 25 °C) | Maximum Conductivity |
| Poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH) | Covalently bonded N-propylbenzenesulfonic acid | Intramolecular self-doping by pendant sulfonic acid groups. researchgate.net | 8.5 × 10⁻⁵ S·cm⁻¹ researchgate.net | 4.7 × 10⁻⁴ S·cm⁻¹ (at 125 °C) researchgate.net |
Proton Exchange Membranes (PEMs) for Chemical and Energy Applications (excluding device performance)
Integration into Functional Coatings and Surfactant Systems (Academic Perspective)
The amphiphilic structure of this compound suggests its utility as a surfactant. Surfactants, or surface-active agents, are molecules that preferentially adsorb at interfaces (e.g., liquid-air or liquid-liquid) and can self-assemble in bulk solution. mhmedical.comiptsalipur.org
From an academic viewpoint, a molecule like this compound is an interesting candidate for studying interfacial phenomena. Molecules at an interface behave differently than those in the bulk of a phase. mhmedical.com When dissolved in a polar solvent like water, this compound would orient itself at the air-water interface. The hydrophobic propylbenzene "tail" would be directed away from the water, while the hydrophilic sulfonic acid "head" would remain in the aqueous phase.
This adsorption at the surface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension. iptsalipur.org This principle is fundamental to applications such as wetting, where the reduction of surface tension allows a liquid to spread more easily over a solid surface. uomustansiriyah.edu.iq The ability to modify surface properties is crucial for developing functional coatings, where controlling adhesion, wettability, and surface charge is paramount. While specific studies on this compound are not prominent, its structure is analogous to other alkylbenzene sulfonates that are well-known for their surface activity.
In bulk solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. mpg.de For this compound in an aqueous solution, this process would involve the hydrophobic propylbenzene tails clustering together to form a nonpolar core, while the hydrophilic sulfonate heads form an outer shell that interfaces with the surrounding water. This self-assembly is an entropically driven process aimed at minimizing the unfavorable interaction between the hydrophobic tails and water molecules.
This micelle formation is the basis for emulsification, the process of stabilizing a mixture of two immiscible liquids, such as oil and water. The micelles can encapsulate oil droplets within their hydrophobic cores, dispersing them throughout the aqueous phase to form a stable emulsion. mpg.de The negatively charged sulfonate head groups would also provide electrostatic repulsion between the oil droplets, further preventing them from coalescing.
Table 3: Predicted Surfactant Properties of this compound
| Property | Mechanism | Driving Force |
| Surface Adsorption | Orientation of amphiphile at the interface to lower system energy. | Minimization of contact between hydrophobic tail and polar solvent. |
| Surface Tension Reduction | Replacement of high-energy solvent-solvent interactions with lower-energy surfactant-solvent interactions at the surface. iptsalipur.org | Energetic favorability. |
| Micelle Formation | Spontaneous self-assembly of monomers into aggregates above the CMC. mpg.de | Hydrophobic effect; minimizing the hydrophobic-polar interface area. |
| Emulsification | Encapsulation of a nonpolar phase within micellar structures and stabilization through interfacial film and electrostatic repulsion. | Reduction of interfacial tension between the two immiscible phases. uomustansiriyah.edu.iq |
Surface Modification and Interfacial Phenomena Studies
Nanomaterial Synthesis and Hybrid Systems Development
In nanotechnology, functional molecules are often used as capping agents, stabilizers, or structure-directing agents to control the growth, size, and surface properties of nanoparticles. nanoscience.com The sulfonic acid group is particularly useful for functionalizing nanomaterials, imparting both a negative surface charge and sites for further chemical modification. orgchemres.org
This compound can serve multiple roles in this domain. Its anionic sulfonate head can electrostatically stabilize colloidal nanoparticles (e.g., gold, iron oxide) in a solution, preventing them from aggregating. nih.gov This stabilization is crucial for maintaining the unique properties of the nanomaterials.
Furthermore, it can act as a template or dopant in the synthesis of hybrid nanomaterials. For instance, in the synthesis of conducting polymer nanostructures, alkylbenzene sulfonic acids can act as both the dopant and a "soft template," where the acid molecules form micelles that guide the polymerization into specific morphologies like nanofibers or nanospheres. researchgate.net This approach combines the doping process with morphological control.
Hybrid systems, such as magnetic nanoparticles functionalized with sulfonic acid groups, have been developed for applications like catalysis. orgchemres.org In these systems, a silica (B1680970) shell is often coated onto a magnetic core, and the surface is then functionalized with molecules bearing sulfonic acid groups. orgchemres.org This creates a solid acid catalyst that is easily recoverable using an external magnet, combining the reactivity of the acid with the practical advantages of the nanomaterial support.
Table 4: Potential Roles of this compound in Nanomaterial Systems
| Nanomaterial System | Potential Role of this compound | Governing Principle | Example Analogy |
| Metal Nanoparticles (e.g., Au, Ag) | Capping/Stabilizing Agent | Electrostatic repulsion from anionic sulfonate groups prevents aggregation. nih.gov | Citrate stabilization of gold nanoparticles. |
| Metal Oxide Nanoparticles (e.g., Fe₃O₄, TiO₂) | Surface Functionalization Agent | Covalent or electrostatic attachment to the oxide surface to impart acidity and dispersibility. | Immobilization of sulfonic acid groups on silica-coated magnetic nanoparticles. orgchemres.org |
| Conducting Polymer Nanostructures (e.g., PAni) | Dopant and Structure-Directing Agent | Acts as an acid dopant and forms micellar templates to guide polymer morphology. | Use of p-toluenesulfonic acid (p-TSA) in forming PAni nanostructures. researchgate.net |
| Enzyme-Nanomaterial Conjugates | Linker/Stabilizer | The functional groups can participate in noncovalent or covalent bonding to immobilize enzymes onto a nanoparticle surface. nih.gov | Self-assembly of hybrid nanomaterials via hydrogen bonding and other noncovalent forces. nih.gov |
Directed Assembly and Template-Assisted Synthesis of Nanostructures
The molecular architecture of this compound makes it a candidate for use in the directed assembly and template-assisted synthesis of nanomaterials. Surfactants are known to play a crucial role in controlling the morphology of nanoparticles during their synthesis. dronacharya.info The amphiphilic nature of alkylbenzenesulfonic acids allows them to form micelles and other organized structures in solution, which can act as soft templates to guide the growth of nanoparticles into specific shapes and sizes, such as nanorods, nanowires, or nanospheres. ijcmas.comresearchgate.net
While direct research specifically employing this compound as a template is not extensively documented, the principle is well-established with similar anionic surfactants. For instance, alkylbenzene sulfonic acid has been used to modify the surface of calcium carbonate nanoparticles, demonstrating its ability to interact with and control the properties of inorganic materials at the nanoscale. researchgate.net The sulfonic acid headgroup can interact with metal precursors, while the hydrophobic tails self-assemble to create a confined environment for the nucleation and growth of nanoparticles. This templating effect is crucial for producing nanomaterials with uniform and predictable morphologies, which is essential for their application in areas like catalysis, electronics, and sensing. dronacharya.infonih.gov The general mechanism involves the surfactant molecules forming a structured assembly, which then directs the deposition or formation of the inorganic material. scirp.org
Composites with Metal Oxides, Carbon Nanomaterials, or Other Functional Entities
The incorporation of this compound and its derivatives into composite materials has been shown to enhance their functional properties, particularly in the domain of conducting polymers and functionalized carbon nanomaterials.
A significant application lies in the creation of self-acid-doped conducting polymers. Research has demonstrated the synthesis of a water-soluble conducting polyaniline copolymer, poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH). researchgate.net In this composite material, the this compound moiety is chemically bonded to the polyaniline backbone. The sulfonic acid groups on the propylbenzene ring act as internal dopants, protonating the nitrogen atoms in the polyaniline chain and inducing conductivity without the need for an external acid dopant. researchgate.netnih.gov This "self-doping" mechanism improves the processability and environmental stability of the conducting polymer. nih.gov
The resulting copolymer, PAPBSAH, exhibits interesting electrical and thermal properties. Elemental analysis has shown that approximately 47% of the total nitrogen atoms in the polymer chain are linked to the –(CH2)3–C6H4–SO3H group. researchgate.net The conductivity of a cast film of this material was found to be 8.5 × 10⁻⁵ S/cm at room temperature (25°C), which increases with temperature to a maximum of 4.7 × 10⁻⁴ S/cm at 125°C. researchgate.net This material also demonstrates enhanced thermal stability compared to similar polymers without the benzene (B151609) ring in the side chain. researchgate.net
Table 1: Electrical and Thermal Properties of Poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH) Film
| Property | Value | Reference |
| Composition | 47% of total nitrogen linked with –(CH2)3–C6H4–SO3H groups | researchgate.net |
| Conductivity at 25°C | 8.5 × 10⁻⁵ S/cm | researchgate.net |
| Maximum Conductivity | 4.7 × 10⁻⁴ S/cm at 125°C | researchgate.net |
| Temperature of Maximum Conductivity | 125°C | researchgate.net |
Furthermore, the principle of using alkylbenzenesulfonic acids extends to composites with carbon nanomaterials. The functionalization of carbon nanotubes (CNTs) with sulfonic acid groups is a common strategy to improve their dispersion in polymer matrices and to introduce specific functionalities. scirp.orgnih.gov While not specifically citing this compound, the general method involves treating CNTs with strong acids or using sulfonated polymers to non-covalently wrap the nanotubes. This surface modification enhances the interface between the CNTs and the polymer matrix, leading to composite materials with improved mechanical and electrical properties. scirp.org For example, single-walled carbon nanotubes have been functionalized with polyaminobenzene sulfonic acid to enhance their solubility and processability. rsc.org
In the context of metal oxides, alkylbenzene sulfonic acids can be used as surfactants to modify the surface of metal oxide nanoparticles. researchgate.net This surface treatment can improve the dispersion of the nanoparticles within a polymer matrix, preventing agglomeration and leading to a more homogeneous composite material with enhanced properties. mdpi.commdpi.com The sulfonic acid group can bond to the metal oxide surface, while the hydrophobic alkylbenzene tail interacts favorably with the polymer matrix.
Environmental and Green Chemistry Considerations in Academic Research on 4 Propylbenzenesulfonic Acid
Biodegradation Pathways and Environmental Fate Modeling Studies
Understanding how 4-propylbenzenesulfonic acid behaves and persists in the environment is crucial for assessing its long-term impact. Research in this area investigates its breakdown through biological and other natural processes.
This compound belongs to the broader class of linear alkylbenzenesulfonates (LAS), which are known to be biodegradable. bohrium.com The primary mechanism of breakdown is microbial degradation, where microorganisms use the compound as a source of carbon and energy. hibiscuspublisher.com
Studies on short-chain alkylbenzenesulfonates have been carried out using specific bacterial strains isolated from sewage and polluted river water. An organism identified as an Alcaligenes sp. has shown the ability to utilize benzenesulfonate (B1194179) and its short-chain alkylated homologues. nih.gov The degradation process is initiated by a dioxygenase enzyme, which attacks the aromatic ring. This enzymatic reaction requires molecular oxygen and NAD(P)H. nih.gov For a closely related compound, 1-phenylpropanesulphonate, the metabolic pathway involves an initial dioxygenation to form a catechol derivative, which was tentatively identified as 4-n-propylcatechol. nih.gov This catechol intermediate then undergoes further degradation via meta-ring cleavage, a reaction catalyzed by the enzyme catechol 2,3-dioxygenase. nih.govnih.gov This cleavage breaks open the aromatic ring, leading to simpler, more readily biodegradable molecules and the eventual release of the sulfonate group as sulfite (B76179) (SO3²⁻). nih.gov
Fungi have also been identified as effective degraders of LAS. Penicillium chrysogenum has demonstrated a high capacity to metabolize these surfactants, achieving up to 99.5% biodegradation in laboratory settings. bohrium.com Other bacterial genera, such as Bacillus, Pseudomonas, and Ochrobactrum, have also been studied for their ability to break down similar surfactant compounds. hibiscuspublisher.comresearchgate.netscirp.org
Interactive Table 1: Microbial Degradation of Alkylbenzenesulfonates
| Microorganism | Substrate(s) Utilized | Key Metabolite(s) Identified | Key Enzyme(s) Involved | Reference(s) |
|---|---|---|---|---|
| Alcaligenes sp. | Benzenesulfonate, Toluene-p-sulfonate, 1-Phenylpropanesulfonate | 4-n-Propylcatechol | Dioxygenase, Catechol 2,3-dioxygenase | nih.govnih.gov |
| Penicillium chrysogenum | Sodium dodecylbenzene (B1670861) sulfonate (LAS) | Not specified | Not specified | bohrium.com |
| Pseudomonas sp. | Linear alkylbenzene sulfonate (LAS) | Not specified | Not specified | scirp.org |
| Ochrobactrum anthropi | Sodium dodecylbenzene sulfonate (SDBS) | Not specified | Not specified | hibiscuspublisher.com |
Beyond microbial action, the environmental fate of this compound is influenced by abiotic processes like hydrolysis and photolysis.
Hydrolytic Degradation: Hydrolysis is the breakdown of a chemical by reaction with water. The rate of hydrolysis is often dependent on pH and temperature. nih.govmdpi.com For many organic compounds, degradation is faster in alkaline (high pH) or acidic (low pH) conditions compared to neutral water. nih.govmdpi.com While specific kinetic studies on the hydrolysis of this compound are not widely available, its structure—a stable benzene (B151609) ring and a sulfonic acid group—suggests it would be relatively resistant to hydrolysis under typical environmental pH conditions (pH 5-9). mdpi.com The sulfonic acid group is highly stable, and the carbon-sulfur bond does not readily undergo cleavage by water. ontosight.ai However, elevated temperatures can significantly accelerate hydrolytic degradation rates for other chemicals, a factor that could be relevant in specific industrial or environmental scenarios. nih.gov
Photolytic Degradation: Photolysis is chemical decomposition caused by the absorption of light. The benzene ring in this compound can absorb ultraviolet (UV) radiation, which could potentially lead to direct photolysis. More commonly, indirect photolysis occurs in natural waters, where other substances like nitrates or humic acids absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the compound. mdpi.com While specific photolysis rates for this compound are not documented in the available literature, studies on other aromatic compounds show that this can be a relevant degradation pathway. nih.gov
Microbial Degradation Mechanisms and Metabolite Identification
Ecotoxicological Assessment in Model Environmental Systems (Laboratory Studies)
Ecotoxicology evaluates the harmful effects of chemical substances on biological organisms and ecosystems. who.int Laboratory studies using model organisms are the first step in assessing the potential environmental risk of a compound like this compound. baes.gv.at
Standard ecotoxicological assessments for aquatic environments typically involve testing the compound's effects on representatives of different trophic levels, such as algae (producers), Daphnia (primary consumers), and fish. baes.gv.atpjoes.com As a surfactant, this compound's primary mode of toxic action is expected to be the disruption of cell membranes. scirp.org
While specific studies on this compound are limited, research on the broader class of sulfonamide antibiotics and other surfactants provides insight into potential effects. nih.gov Such compounds can inhibit the growth of algae, and cause immobility or mortality in Daphnia magna. nih.gov These tests are used to determine key toxicological endpoints, such as the EC50 (the concentration that causes an effect in 50% of the test population) and the NOEC (No Observed Effect Concentration). These values are fundamental for environmental risk assessment. baes.gv.at The presence of surfactants in high concentrations in wastewater can inhibit microbial growth, which is a concern for the biological treatment processes in sewage plants. scirp.org
Interactive Table 2: Standard Aquatic Ecotoxicological Test Systems
| Organism Type | Model Species | Endpoint Measured | Purpose | Reference(s) |
|---|---|---|---|---|
| Algae (Producer) | Raphidocelis subcapitata | Growth Inhibition (72h) | Assesses impact on primary producers | baes.gv.at |
| Invertebrate (Consumer) | Daphnia magna | Immobilization (48h) | Assesses acute toxicity to invertebrates | baes.gv.at |
| Fish (Consumer) | Danio rerio (Zebrafish) | Mortality (96h) | Assesses acute toxicity to vertebrates | nih.gov |
When released into the terrestrial environment, this compound can interact with soil components, microorganisms, and plants.
Soil Microorganism Activity: Soil microorganisms are vital for nutrient cycling and maintaining soil health. nih.govmdpi.com The introduction of chemical substances can alter the structure and function of the microbial community. frontiersin.orgwur.nl Surfactants can impact soil microbes by altering cell membranes or by serving as a carbon source, potentially shifting the community composition to favor organisms that can degrade them. scirp.org The use of propylbenzenesulfonic acid as a component of a solid-phase extraction (SCX) material for analyzing herbicides in soil indicates that it has the potential to sorb to soil particles through mixed-mode interactions, including cation exchange and hydrophobic interactions. researchgate.netusda.gov This sorption would influence its bioavailability and potential impact on soil microbes.
Plant Uptake Studies: The potential for plants to absorb this compound from the soil is another important consideration. Plant uptake of chemicals from soil is a complex process influenced by the chemical's properties (like water solubility and hydrophobicity), soil characteristics, and the plant species. plos.orgepa.gov As a sulfonic acid, this compound is highly water-soluble, which could facilitate its movement in the soil pore water and potential uptake by plant roots. ontosight.ai General models of plant uptake consider factors like the transpiration stream concentration factor (TSCF) to predict how a chemical moves from soil solution into the plant's xylem. plos.org However, no specific studies measuring the uptake of this compound in plants were found in the reviewed literature. Research on other organic molecules shows that uptake is highly variable and compound-specific. epa.govnih.govbiostimulant.com
Effects on Model Aquatic Organisms (e.g., Algae, Daphnia)
Sustainable Manufacturing and Waste Minimization Strategies in Production and Application
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. acs.orgvapourtec.com Applying these principles to the synthesis of this compound involves critically evaluating traditional methods and exploring more sustainable alternatives.
The conventional synthesis of polysubstituted benzenes often involves multi-step processes. openstax.orgpressbooks.publibretexts.org A likely route to this compound starts with benzene and involves a Friedel-Crafts reaction to introduce the propyl group, followed by sulfonation. openstax.orglibretexts.org
Alkylation: A Friedel-Crafts acylation of benzene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction), would yield propylbenzene (B89791). libretexts.org
Sulfonation: Propylbenzene is then reacted with fuming sulfuric acid (SO₃ in H₂SO₄) to add the sulfonic acid group, which directs primarily to the para position. openstax.org
From a green chemistry perspective, this traditional pathway has several drawbacks:
Hazardous Reagents: It uses stoichiometric amounts of AlCl₃, which is corrosive, moisture-sensitive, and generates significant acidic waste. libretexts.org Fuming sulfuric acid is also highly corrosive and hazardous.
Waste Generation: The work-up procedures for Friedel-Crafts reactions generate large volumes of aqueous waste.
Sustainable strategies focus on replacing these harsh and wasteful steps. Research in green chemistry points toward several potential improvements:
Catalysis: Replacing Lewis acids like AlCl₃ with solid acid catalysts (e.g., zeolites or clays) for the alkylation/acylation step can simplify product separation, reduce waste, and allow for catalyst recycling. researchgate.net Catalysts are preferable to stoichiometric reagents as they are used in small amounts and can be reused.
Safer Solvents: Minimizing or replacing traditional organic solvents with greener alternatives like water or supercritical fluids can significantly reduce environmental impact. researchgate.net A green alternative for sulfonation has been reported for other polymers, using a nucleophilic addition with sulfite in water, which avoids harsh acids. mdpi.com
Atom Economy: Redesigning the synthesis to maximize the incorporation of all starting materials into the final product is a core green chemistry principle. vapourtec.com Direct functionalization methods that avoid protecting groups or multi-step sequences are highly desirable.
Renewable Feedstocks: Long-term sustainability goals would involve exploring the synthesis of the aromatic core from renewable, bio-based sources instead of petroleum-derived benzene. acs.orgresearchgate.net
By focusing on catalytic routes, safer reagents, and waste prevention, the manufacturing of this compound can be aligned more closely with the principles of sustainable development. researchgate.net
Future Research Directions and Emerging Paradigms for 4 Propylbenzenesulfonic Acid
Exploration of Novel Synthetic Methodologies and Process Intensification
The traditional synthesis of 4-propylbenzenesulfonic acid involves batch processes which can be resource-intensive and present challenges in control and scalability. Future research is poised to address these limitations through the adoption of modern synthetic strategies.
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved product consistency. acs.org The continuous sulfonation of alkylbenzenes, such as dodecylbenzene (B1670861), has been successfully demonstrated in microreactors, showcasing the potential for rapid and efficient synthesis. researchgate.netresearchgate.net For instance, a continuous process for dodecylbenzenesulfonic acid (DBSA) production in a microreactor has been shown to significantly reduce reaction times and improve product quality. researchgate.net The application of similar continuous flow systems to the synthesis of this compound could lead to a more streamlined and scalable manufacturing process. mdpi.com Research in this area would likely focus on optimizing reaction parameters such as flow rate, temperature, and reagent ratios within a continuous stirred-tank reactor (CSTR) or a plug flow reactor setup. mdpi.comgoogle.com The Tyrer sulfonation process, a historical example of continuous processing, demonstrates the long-standing interest in moving away from batch synthesis for sulfonic acids. wikipedia.org
A potential continuous synthesis setup for this compound could involve the following stages:
Reagent Introduction: Continuous pumping of propylbenzene (B89791) and a sulfonating agent (e.g., sulfur trioxide) into a microreactor.
Mixing and Reaction: Rapid mixing and reaction within the controlled environment of the flow reactor.
Quenching and Separation: Continuous quenching of the reaction mixture and separation of the product from byproducts and unreacted starting materials.
This approach would not only enhance the efficiency and safety of the synthesis but also allow for easier integration with downstream processing steps.
Biocatalytic or Chemoenzymatic Pathways
The use of biological systems or a combination of chemical and enzymatic steps offers a green and highly selective alternative for chemical synthesis. While the direct biocatalytic synthesis of this compound is not yet established, future research could explore this promising avenue.
Biocatalytic Sulfonation and Desulfonation: Microbial desulfonation of aromatic compounds is a known process, and research into the enzymes responsible could pave the way for reversible reactions, enabling biocatalytic sulfonation. d-nb.infooup.comoup.com The discovery and engineering of sulfotransferases that can accept alkylbenzenes as substrates would be a significant breakthrough. nih.govnih.gov Such enzymes could offer unparalleled regio- and stereoselectivity, which is difficult to achieve with conventional chemical methods.
Design of Advanced Catalytic Systems with Enhanced Performance
Multi-functional and Cascade Catalysts
Multi-functional catalysts that can catalyze multiple reaction steps in a single pot are highly desirable as they can simplify processes and reduce waste. For this compound, a multi-functional catalyst could potentially combine the alkylation of benzene (B151609) with propylene (B89431) and the subsequent sulfonation into a one-pot process.
Lignin-Based Catalysts: Lignin-based materials, which can possess inherent sulfonic acid groups, are emerging as promising sustainable catalysts. mdpi.comresearchgate.netresearchgate.netacs.org These materials could be engineered to also possess sites for alkylation, creating a bifunctional catalyst for the direct synthesis of this compound from benzene. The use of lignin, a readily available biopolymer, aligns with the principles of green chemistry. mdpi.comacs.org
Cascade Catalysis: Cascade catalysis, where a series of reactions occur sequentially in a one-pot system, represents another exciting research direction. acs.orgresearchgate.netuni-bayreuth.deacs.org A cascade process for a derivative of this compound could involve its in-situ formation followed by a subsequent transformation, such as a condensation or cyclization reaction, catalyzed by the same or a compatible catalyst. researchgate.netacs.org This approach would be particularly valuable for the synthesis of more complex molecules where this compound acts as an intermediate.
| Catalyst Type | Potential Application for this compound | Advantages |
| Lignin-Based Sulfonic Acid | Direct synthesis from benzene and propylene | Sustainable, potentially bifunctional |
| Core-Shell Microparticles | Spatially separated acid and base catalysis for cascade reactions | Prevents catalyst deactivation, one-pot synthesis |
| Supported Sulfonic Acids | Heterogeneous catalysis for easier separation and recycling | Reusable, suitable for continuous flow processes |
Catalysis in Non-Conventional Reaction Media (e.g., Supercritical Fluids, Ionic Liquids)
The use of non-conventional reaction media can offer significant advantages in terms of reaction rates, selectivity, and environmental impact.
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO2), have been explored as environmentally benign solvents for a variety of chemical reactions, including sulfonations. supercriticalfluid.netphasex4scf.comresearchgate.netthepharmajournal.comethz.ch Performing the sulfonation of propylbenzene in scCO2 could lead to enhanced mass transfer and potentially higher reaction rates. ethz.ch The tunable properties of supercritical fluids could also allow for better control over the reaction and easier separation of the product. phasex4scf.comthepharmajournal.com
Ionic Liquids: Ionic liquids (ILs) have shown great promise as both catalysts and solvents for aromatic sulfonation. google.comorganic-chemistry.orgwipo.intorganic-chemistry.orgntnu.no They can act as Brønsted acidic catalysts and can be designed to be immiscible with the reaction products, allowing for easy separation and recycling of the catalyst. google.comorganic-chemistry.org The use of an ionic liquid like 1,3-disulfonic acid imidazolium (B1220033) chloride could enable the sulfonation of propylbenzene under mild, aqueous conditions. organic-chemistry.org Research in this area would involve screening different ionic liquids to find the optimal system for the synthesis of this compound in terms of yield, selectivity, and catalyst recyclability.
Integration into Novel Functional Devices and Chemical Systems
Beyond its traditional applications, this compound and its derivatives have the potential to be integrated into a variety of advanced functional materials and systems. The sulfonic acid group provides a site for further functionalization and can impart useful properties such as hydrophilicity and proton conductivity. konishi-chem.co.jp
Functional Polymers and Membranes: Sulfonated polymers are widely used in applications such as ion exchange membranes for fuel cells and water treatment. konishi-chem.co.jpresearchgate.netnih.govrsc.orgrsc.org this compound could be incorporated as a monomer or a functionalizing agent into polymer backbones to create novel materials with tailored properties. The propyl group could influence the polymer's morphology and mechanical properties, while the sulfonic acid group would provide the desired functionality. Research could focus on synthesizing and characterizing such polymers and evaluating their performance in applications like proton exchange membranes or separation technologies. nih.govrsc.org
Chemical Sensors: The aromatic ring and the sulfonic acid group of this compound make it a candidate for use in chemical sensors. The molecule could be immobilized on a transducer surface and its interaction with specific analytes could be monitored. For instance, the sulfonic acid group could interact with metal ions or other charged species, leading to a detectable signal change. Future work could explore the development of sensors based on this compound for environmental monitoring or industrial process control.
| Application Area | Potential Role of this compound | Research Focus |
| Proton Exchange Membranes | As a monomer or functional group in the polymer | Synthesis of novel sulfonated polymers, characterization of proton conductivity and stability |
| Water Treatment Membranes | To impart hydrophilicity and anti-fouling properties | Development of blended membranes, evaluation of filtration performance |
| Chemical Sensors | As the sensing element for specific analytes | Immobilization on sensor surfaces, testing of sensor response and selectivity |
Chemical Sensors and Biosensors (focus on chemical principles)
The unique properties of this compound, particularly when integrated into polymeric structures, suggest a promising future in the development of sophisticated chemical and biosensors. A key area of exploration lies in its use as a functional component in conducting polymers.
Conducting Polymer-Based Sensors:
Research has demonstrated the synthesis of a water-soluble, self-acid-doped conducting polyaniline copolymer, poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH). researchgate.net In this polymer, the this compound moiety is integral to the polymer backbone. The sulfonic acid group (-SO₃H) provides the protons necessary for the self-doping of the polyaniline chain, a critical feature for inducing electrical conductivity. researchgate.net This self-doping mechanism obviates the need for an external acid dopant, which can simplify sensor fabrication and improve the stability of the sensing material. researchgate.net
The chemical principle behind the sensing capability of such polymers lies in the modulation of their conductivity upon interaction with an analyte. The conductivity of PAPBSAH is temperature-dependent, indicating its sensitivity to environmental changes. researchgate.net Future research could focus on tailoring the polymer structure to enhance its sensitivity and selectivity towards specific chemical species. For instance, the interaction of analytes with the polymer backbone can alter the electronic structure and, consequently, the conductivity, forming the basis of a chemiresistive sensor.
Furthermore, the principles observed in other acid-doped polyaniline composites can be extrapolated to predict the potential of this compound-based materials. For example, polyaniline-polyacrylic acid composites have been utilized in non-enzymatic hydrogen peroxide sensors. nih.gov In such systems, the acidic groups can participate in reactions that influence the redox state of the polyaniline backbone, leading to a detectable electrochemical signal. nih.gov
Biosensor Applications:
For biosensing, the biocompatibility of the sensing material is paramount. Sulfonated polymers are increasingly being investigated for their biocompatibility. acs.orgmdpi.comnih.gov The sulfonic acid groups can enhance the water solubility and biocompatibility of polymers, making them suitable for creating interfaces with biological systems. mdpi.com Future research could explore the immobilization of biorecognition elements, such as enzymes or antibodies, onto films of polymers like PAPBSAH. The inherent conductivity of the polymer would provide a direct pathway for transducing a biological recognition event into an electrical signal. mdpi.commdpi.com The hydrophilic nature imparted by the sulfonic acid groups could help maintain the activity of the immobilized biomolecules. mdpi.com
| Feature | Chemical Principle | Potential Application |
| Self-Doping | The sulfonic acid group of this compound provides internal protons to dope (B7801613) the conducting polymer chain, inducing conductivity without external acids. researchgate.net | Stable and reproducible chemiresistive sensors. |
| Conductivity Modulation | Interaction with analytes can alter the electronic structure and charge transport properties of the polymer, leading to a measurable change in resistance. | Sensors for various chemical vapors or dissolved substances. |
| Biocompatibility | The presence of sulfonic acid groups can enhance the water solubility and biocompatibility of the polymer matrix. acs.orgmdpi.com | Platforms for immobilizing enzymes or antibodies in biosensors. mdpi.com |
Energy Storage and Conversion Materials (focus on underlying chemistry)
While direct applications of this compound in energy storage are still an emerging area, the established roles of similar sulfonic acids in this field provide a strong basis for future research directions. The underlying chemistry of these related compounds suggests that this compound could be a valuable component in next-generation energy systems.
Electrolyte Additives:
In lithium-ion batteries, electrolyte additives are crucial for improving performance and safety. rsc.org Sulfonated compounds can function as additives that enhance the properties of the electrolyte. For instance, certain additives can form a stable solid electrolyte interphase (SEI) on the anode surface, which is critical for preventing dendrite formation and improving the cycle life of the battery. ucl.ac.uk The this compound molecule, with its aromatic ring and sulfonic acid group, could potentially participate in the formation of a protective film on the electrodes. Future research could investigate its role in stabilizing the electrolyte and the electrode-electrolyte interface in lithium-ion or other battery chemistries. anl.govnih.gov
Polymer Electrolyte Membranes (PEMs) for Fuel Cells:
Polymer electrolyte membranes are a core component of fuel cells, and their primary function is to conduct protons while separating the fuel and the oxidant. mdpi.com Sulfonated polymers are the state-of-the-art materials for PEMs due to the ability of the sulfonic acid groups to facilitate proton transport. mdpi.comresearchgate.net Research on sulfonated hydrocarbon-based polymers is actively pursued to find alternatives to expensive perfluorinated materials like Nafion. mdpi.comresearchgate.net
The incorporation of sulfonic acid groups into a polymer backbone, as seen with this compound in PAPBSAH, creates proton-conducting channels. researchgate.net The propyl group on the benzene ring could influence the morphology and the degree of phase separation between the hydrophilic (sulfonic acid) and hydrophobic (polymer backbone) domains, which is a key factor in achieving high proton conductivity. mdpi.com Future studies could focus on synthesizing and characterizing PEMs based on polymers functionalized with this compound to evaluate their proton conductivity, mechanical strength, and fuel cell performance.
| Area of Application | Underlying Chemistry | Potential Research Focus for this compound |
| Lithium-Ion Battery Electrolytes | Formation of a stable solid electrolyte interphase (SEI) on electrodes to suppress dendrite growth and side reactions. ucl.ac.uknih.gov | Investigating its efficacy as an electrolyte additive to enhance the cycling stability and safety of lithium-ion batteries. |
| Polymer Electrolyte Membranes (PEMs) | The sulfonic acid groups (-SO₃H) act as proton exchange sites, facilitating proton transport across the membrane. mdpi.comresearchgate.net | Synthesis and characterization of polymers functionalized with this compound for use as high-performance PEMs in fuel cells. |
Interdisciplinary Research with Materials Science, Computational Chemistry, and Biotechnology
The future development of this compound as a high-performance chemical is intrinsically linked to interdisciplinary research, combining insights from materials science, computational chemistry, and biotechnology.
Materials Science:
The synthesis of novel polymers and composites is a central theme in materials science. The creation of poly(aniline-co-N-propylbenzenesulfonic acid-aniline) (PAPBSAH) is a prime example of how this compound can be used to design new materials with specific functionalities. researchgate.net This water-soluble, conducting polymer has potential applications that extend beyond sensors, including anti-static coatings, electrochromic devices, and more. Further materials science research could involve creating composites of PAPBSAH with other materials, such as metal oxides or carbon nanotubes, to enhance its properties for specific applications.
Computational Chemistry:
Computational modeling provides a powerful tool to understand and predict the behavior of molecules and materials at the atomic level. For conducting polymers, computational studies can elucidate the effects of dopants on the electronic structure and conductivity. nih.govresearchgate.net Density functional theory (DFT) and other modeling techniques can be used to study how the this compound moiety in PAPBSAH influences the polymer's conformation, charge distribution, and transport properties. researchgate.net Such studies can guide the rational design of new polymers with optimized properties for sensor or energy applications. For example, modeling can predict how changes in the alkyl chain length or substitution pattern on the benzene ring would affect the material's performance. nih.gov
Biotechnology:
In the realm of biotechnology, the focus is on the interaction of materials with biological systems. The biocompatibility of sulfonated polymers is a key area of investigation for applications such as biosensors and drug delivery systems. mdpi.comnih.gov Research into the biocompatibility of materials containing this compound would be essential for their use in biomedical devices. nih.gov Studies could assess the cytotoxicity and inflammatory response to these materials. Furthermore, the self-doping and conductive nature of polymers like PAPBSAH could be harnessed in "smart" biomaterials that can be electrically stimulated, a concept being explored for tissue engineering and regenerative medicine. mdpi.com
| Discipline | Research Focus | Example Application |
| Materials Science | Synthesis and characterization of novel polymers and composites incorporating this compound. researchgate.net | Development of advanced functional materials for electronics and coatings. |
| Computational Chemistry | Modeling the structure-property relationships of this compound-containing materials to predict and optimize their performance. nih.govresearchgate.net | Guiding the design of new conducting polymers with enhanced sensitivity or conductivity. |
| Biotechnology | Evaluating the biocompatibility and potential for bio-integration of materials functionalized with this compound. nih.govmdpi.comnih.gov | Creating new platforms for biosensors, drug delivery, and electrically active scaffolds for tissue engineering. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-propylbenzenesulfonic acid with high purity?
- Methodological Answer: The synthesis typically involves sulfonation of 4-propylbenzene using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions. For purification, recrystallization from polar solvents (e.g., water or ethanol) is employed to isolate the sulfonic acid product. Purity validation via titration (acid-base or ion-exchange) and HPLC (with UV detection at 254 nm) ensures ≥98% purity. Structural confirmation requires complementary techniques like -NMR (e.g., aromatic proton signals at δ 7.6–8.2 ppm) and FT-IR (S=O stretching at 1180–1200 cm) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer:
- -NMR: Aromatic protons appear as a doublet (δ ~7.8 ppm, J = 8.5 Hz) and a triplet (δ ~7.4 ppm) due to deshielding by the sulfonic acid group. The propyl chain shows signals at δ 0.9–1.7 ppm (CH, CH).
- FT-IR: Strong absorption bands at 1180–1200 cm (asymmetric S=O stretch) and 1030–1050 cm (symmetric S=O stretch).
- Mass Spectrometry (MS): ESI-MS in negative mode typically shows [M–H] peaks at m/z 213.1 (CHSO_3$$ ^-). High-resolution MS (HRMS) confirms the exact mass within 3 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in mass spectrometry data during structural identification of this compound derivatives?
- Methodological Answer: Use computational tools like MetFrag to compare in silico fragmentation patterns with experimental MS/MS data. For example, applying substructure filters (e.g., inclusion of S(=O)(=O)O or exclusion of alkyl sulfonates) refines candidate lists. Cross-validation with -NMR coupling constants (e.g., para-substitution patterns) and retention time in HPLC further eliminates false positives. Case studies show that combining these methods reduces misidentification risks by >90% .
Q. How can computational modeling predict the reactivity of the sulfonic acid group in this compound under varying pH conditions?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states and electron density distribution. At pH < 2, the sulfonic acid group remains protonated (–SOH), while deprotonation (–SO _3$$ ^- $) dominates at pH > 5. Solvent effects (e.g., water vs. DMSO) are incorporated via continuum solvation models. These predictions align with experimental pK$ _a measurements (~−2 for sulfonic acids) and guide applications in catalysis or ion-exchange resins .
Q. What methodologies assess the environmental toxicity of this compound and its degradation products?
- Methodological Answer: Toxicity evaluation follows EPA guidelines:
- In vitro assays: Use human cell lines (e.g., HepG2) to measure IC values via MTT assays.
- Ecotoxicology: Acute toxicity tests on Daphnia magna (48-hr LC) and algal growth inhibition (72-hr EC).
- Degradation studies: Monitor photolysis (UV irradiation) and biodegradation (OECD 301B test) via LC-MS to identify intermediates like 4-propylphenol. Data integration uses hazard quotients (HQ) and quantitative structure-activity relationships (QSAR) .
Q. How do substituents on the benzene ring influence the physicochemical properties of this compound?
- Methodological Answer: Comparative studies with analogs (e.g., 4-isopropyl- or 4-methylbenzenesulfonic acids) reveal:
- Solubility: The propyl chain reduces aqueous solubility (~15 g/L at 25°C) compared to methyl derivatives (~30 g/L).
- Thermal stability: TGA shows decomposition onset at 220°C, higher than sulfonate salts (180°C).
- Acidity: Electron-withdrawing substituents (e.g., –NO) increase acidity, while alkyl groups (–CH, –CH) have negligible effects. These trends are validated via potentiometric titration and DSC .
Comparative and Functional Studies
Q. What role does this compound play in polymer composite conductivity?
- Methodological Answer: As a dopant in conductive polymers (e.g., PEDOT:PSS), it enhances conductivity by introducing sulfonate counterions that stabilize polarons. Optimize doping ratios (e.g., 1:2.5 monomer:dopant) and characterize via four-point probe measurements (conductivity ~100–500 S/cm) and Raman spectroscopy (quinoid band shifts). Cross-linking with divalent cations (e.g., Ca) further improves mechanical stability .
Q. How can isotopic labeling (e.g., C, H) track the metabolic fate of this compound in biological systems?
- Methodological Answer: Synthesize isotopically labeled analogs via Pd-catalyzed coupling or microbial biotransformation. Use LC-MS/MS with selected reaction monitoring (SRM) to trace C-labeled metabolites in urine or plasma. Stable isotope-resolved metabolomics (SIRM) quantifies incorporation into pathways like sulfonation or β-oxidation, with detection limits <1 ng/mL .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported pK values for this compound?
- Methodological Answer: Standardize measurement conditions (ionic strength, temperature) and validate methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
